Product packaging for L-Acetylcarnitine (hydrochloride)(Cat. No.:)

L-Acetylcarnitine (hydrochloride)

Cat. No.: B1150251
M. Wt: 240.7
InChI Key: JATPLOXBFFRHDN-DDWIOCJRSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as an Endogenous Acetylated Carnitine Derivative

L-Acetylcarnitine is an endogenous metabolic intermediate synthesized within the mitochondria of various tissues, including the brain, liver, and kidneys. google.comnih.gov Its primary function is to facilitate the transport of acetyl groups across the inner mitochondrial membrane, a critical step in both the breakdown of fatty acids for energy (beta-oxidation) and the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.comnih.govnih.gov

The biosynthesis of L-carnitine, the precursor to L-Acetylcarnitine, is a multi-step enzymatic process starting from the amino acid Nε-trimethyllysine. wikipedia.org The acetylation of L-carnitine to form L-Acetylcarnitine is catalyzed by the enzyme carnitine acetyltransferase (CAT). nih.govnih.gov This reversible reaction is vital for buffering the acetyl-CoA pool within the mitochondria, ensuring a steady supply for the Krebs cycle and maintaining cellular energy homeostasis. nih.govnih.gov

Overview of Primary Research Areas for L-Acetylcarnitine (hydrochloride)

Research into L-Acetylcarnitine (hydrochloride) has spanned several key areas, primarily focusing on its effects on the nervous system and metabolic processes. The ability of L-Acetylcarnitine to cross the blood-brain barrier more readily than L-carnitine has made it a significant subject of neurological research. patsnap.comgoogle.com

Key research areas include:

Neuroprotection and Cognitive Function: A substantial body of research has investigated the neuroprotective effects of L-Acetylcarnitine. nih.govnih.govnih.gov Studies have explored its potential in the context of age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions. medicinenet.comnih.govresearchgate.net The proposed mechanisms include enhancing mitochondrial function, increasing acetylcholine synthesis, and protecting against oxidative stress. patsnap.comresearchgate.net

Neuropathic Pain: The role of L-Acetylcarnitine in alleviating painful peripheral neuropathies has been a significant area of clinical investigation. nih.govnih.gov Research has focused on its effects in neuropathies induced by diabetes, chemotherapy, and HIV antiretroviral therapy. nih.govnih.govjwatch.org

Metabolic Disorders: L-Acetylcarnitine's involvement in fatty acid and glucose metabolism has led to research into its potential role in managing metabolic conditions such as type 2 diabetes. patsnap.comresearchgate.net Studies have examined its effects on insulin (B600854) sensitivity and lipid profiles. patsnap.comresearchgate.net

Mitochondrial Function: A fundamental area of research is the impact of L-Acetylcarnitine on mitochondrial health and function. patsnap.compnas.org Studies have shown that it can help restore mitochondrial function that declines with age. pnas.org

Historical and Current Academic Perspectives on L-Acetylcarnitine (hydrochloride) Research

Historically, research on L-carnitine and its derivatives was primarily centered on their role in energy metabolism, particularly the transport of fatty acids into mitochondria. nih.govnih.gov The discovery that L-Acetylcarnitine could cross the blood-brain barrier opened up new avenues for neurological research. google.com

Early preclinical studies in the late 20th century demonstrated promising results for L-Acetylcarnitine in improving learning and synaptic transmission in aged animal models. researchgate.net This led to numerous clinical trials investigating its efficacy in various neurological and psychiatric conditions.

Current academic perspectives remain focused on the multifaceted mechanisms of L-Acetylcarnitine. While early clinical trials for conditions like Alzheimer's disease showed mixed results, ongoing research continues to explore its potential, particularly in the early stages of cognitive decline and for specific patient populations. nih.govalzdiscovery.orgnih.gov The understanding of L-Acetylcarnitine's role has expanded beyond simple energy metabolism to include its influence on gene expression through epigenetic mechanisms, such as providing acetyl groups for histone acetylation. nih.govnih.gov

Recent research has also delved into its anti-inflammatory and antioxidant properties, suggesting broader therapeutic potential. nih.gov Systematic reviews and meta-analyses continue to evaluate the existing evidence to refine the understanding of its clinical utility in various conditions. nih.govplos.org

Interactive Data Table: Key Research Findings on L-Acetylcarnitine

Research AreaKey FindingsSupporting Evidence
Neuroprotection May slow cognitive decline in early-stage Alzheimer's and MCI. alzdiscovery.org Improves mitochondrial function in aged brains. pnas.orgPreclinical studies show it counteracts cognitive decline and improves cholinergic neurotransmission. researchgate.net
Neuropathic Pain Significantly reduces pain in patients with diabetic and HIV-related neuropathy. nih.gov Promotes nerve fiber regeneration. nih.govnih.govClinical trials demonstrate a reduction in pain scores and improvements in nerve conduction parameters. nih.govplos.org
Metabolic Function May improve insulin sensitivity and lipid metabolism. patsnap.comStudies suggest it enhances glucose disposal and may have a role in managing type 2 diabetes. patsnap.comnih.gov
Mitochondrial Health Reverses age-associated decline in mitochondrial function and membrane potential. pnas.orgAnimal studies show it restores cardiolipin (B10847521) levels and improves mitochondrial transcription. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO4 · HCl B1150251 L-Acetylcarnitine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18NO4 · HCl

Molecular Weight

240.7

InChI Key

JATPLOXBFFRHDN-DDWIOCJRSA-O

Appearance

Assay:≥98%A crystalline solid

Synonyms

2R-(acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, monohydrochloride

Origin of Product

United States

Fundamental Biological and Biochemical Aspects of L Acetylcarnitine Hydrochloride

Biosynthesis and Endogenous Production of L-Acetylcarnitine

The synthesis of L-carnitine, the precursor to L-Acetylcarnitine, is a multi-step process that occurs across various cellular compartments and tissues. oregonstate.edu

Enzymatic Synthesis Pathways: Role of Carnitine Acetyltransferase (CAT)

L-Acetylcarnitine is synthesized from L-carnitine and acetyl-CoA in a reversible reaction catalyzed by the enzyme Carnitine Acetyltransferase (CAT), also known as Carnitine O-acetyltransferase (CRAT). nih.govwikipedia.org This enzyme is found in various subcellular locations, including the mitochondria, peroxisomes, and endoplasmic reticulum. wikipedia.org The reaction facilitates the buffering of the acetyl-CoA pool and the transport of acetyl groups across mitochondrial membranes. nih.gov

The enzymatic reaction is as follows: Acetyl-CoA + L-carnitine ⇌ CoA + L-Acetylcarnitine wikipedia.org

This equilibrium is crucial for maintaining energy homeostasis within the cell. lktlabs.com

Tissue-Specific Synthesis: Brain, Liver, Kidney

The biosynthesis of L-carnitine, and subsequently L-Acetylcarnitine, occurs primarily in the liver, kidneys, and brain. oregonstate.eduresearchgate.netnih.gov While the initial steps involving lysine (B10760008) methylation can happen in many tissues, the final steps of L-carnitine synthesis are restricted to these specific organs due to the localized expression of the necessary enzymes. oregonstate.edufigshare.com The liver is a major site of L-carnitine synthesis and then transports it via the bloodstream to other tissues like skeletal and cardiac muscle, which rely on it for fatty acid oxidation but cannot synthesize it themselves. oregonstate.edu The brain also has the capacity for L-Acetylcarnitine synthesis, where it is involved in energy metabolism and neurotransmitter synthesis. nih.govresearchgate.net The kidneys play a significant role in both the synthesis and reabsorption of L-carnitine. figshare.comnih.gov

Intracellular Localization and Transport Mechanisms

The function of L-Acetylcarnitine is intrinsically linked to its location within the cell and its transport across various membranes.

Mitochondrial Transport: Carnitine/Acetylcarnitine Translocase (CACT)

The inner mitochondrial membrane is impermeable to acetyl-CoA. youtube.com L-Acetylcarnitine, however, can be transported across this membrane by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.govgosset.ai This transporter facilitates the exchange of L-Acetylcarnitine from the intermembrane space into the mitochondrial matrix for a molecule of free L-carnitine moving in the opposite direction. nih.govwikipedia.org This shuttle system is essential for exporting acetyl units from the mitochondria when they are in excess and for importing them when needed for the tricarboxylic acid (TCA) cycle. nih.govjohnshopkins.edu

Cytosolic and Nuclear Distribution

L-Acetylcarnitine is also found in the cytosol and the nucleus. wikipedia.orgnih.gov The shuttling of acetyl groups from the mitochondria to the cytosol via the carnitine/acetylcarnitine system provides a source of acetyl-CoA for various cytosolic processes, including the synthesis of fatty acids and cholesterol. nih.gov In the nucleus, acetyl-CoA derived from L-Acetylcarnitine can be used for histone acetylation, an important epigenetic modification that regulates gene expression. nih.gov This highlights a critical link between mitochondrial metabolism and nuclear function, mediated by L-Acetylcarnitine. nih.gov

Core Metabolic Roles of L-Acetylcarnitine

L-Acetylcarnitine (ALCAR), the acetylated ester of L-carnitine, is a naturally occurring compound integral to cellular metabolism. patsnap.com It plays a fundamental role in energy production by participating in the transport of fatty acids into the mitochondria and by modulating the balance of key metabolic intermediates. patsnap.comnih.gov Its functions are critical in tissues with high energy demands, such as skeletal and cardiac muscle. patsnap.commhmedical.com

Facilitation of Acetyl-CoA Transport for Mitochondrial Fatty Acid Beta-Oxidation

One of the primary and most well-understood functions of the carnitine system, in which L-acetylcarnitine is a key player, is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. creative-proteomics.comnih.gov The inner mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport mechanism known as the carnitine shuttle. mhmedical.comyoutube.comyoutube.com

The process begins with the activation of fatty acids in the cytosol, where they are converted to their coenzyme A (CoA) esters, known as acyl-CoAs. youtube.comlumenlearning.com The carnitine shuttle then facilitates the transport of these activated fatty acids across the mitochondrial barrier through a series of enzymatic steps:

Acyl-CoA to Acylcarnitine Conversion: The enzyme Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free Coenzyme A. mhmedical.comlumenlearning.com

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT). mhmedical.comyoutube.comtaylorandfrancis.com This transport occurs in exchange for a molecule of free carnitine being moved out of the matrix. taylorandfrancis.com

Acylcarnitine to Acyl-CoA Reconversion: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), an enzyme bound to the inner surface of the inner mitochondrial membrane, reverses the process. mhmedical.comyoutube.com CPT2 transfers the acyl group from acylcarnitine back to a mitochondrial Coenzyme A molecule, reforming acyl-CoA and regenerating free L-carnitine. mhmedical.comyoutube.com

This reformed acyl-CoA is now available within the mitochondrial matrix to be broken down through the process of β-oxidation. youtube.com Each cycle of β-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA. lumenlearning.com L-Acetylcarnitine itself can be formed within the mitochondria when carnitine acetyltransferase transfers an acetyl group from acetyl-CoA to L-carnitine. nih.govnih.gov This reaction is reversible and allows for the transport of acetyl units out of the mitochondria, a key aspect of its buffering role. youtube.comnih.gov

Table 1: Key Enzymes of the Carnitine Shuttle

EnzymeLocationFunction
Carnitine Palmitoyltransferase I (CPT1) Outer Mitochondrial MembraneCatalyzes the conversion of acyl-CoA and L-carnitine to acylcarnitine. mhmedical.comlumenlearning.com
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTransports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. mhmedical.comtaylorandfrancis.com
Carnitine Palmitoyltransferase II (CPT2) Inner Mitochondrial Membrane (Matrix Side)Converts acylcarnitine back into acyl-CoA within the mitochondrial matrix. mhmedical.comyoutube.com

Contribution to Cellular Energy Production and ATP Synthesis

The transport of fatty acids into the mitochondria via the carnitine shuttle is a critical prerequisite for cellular energy production from fats. patsnap.comnih.gov The acetyl-CoA generated from the β-oxidation of these fatty acids is a primary fuel for the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). nih.govnih.gov

Within the mitochondrial matrix, each molecule of acetyl-CoA condenses with oxaloacetate to form citrate, initiating the Krebs cycle. nih.gov The subsequent reactions of the cycle generate high-energy electron carriers, namely NADH and FADH2. nih.gov These molecules then donate their electrons to the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. nih.govnih.gov

The flow of electrons through the ETC drives the pumping of protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. youtube.comyoutube.com This gradient represents a form of stored energy. youtube.com The protein complex ATP synthase utilizes the flow of protons back into the matrix to drive the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. patsnap.comnih.govyoutube.com The breakdown of a single 16-carbon fatty acid can yield up to 129 molecules of ATP, highlighting the efficiency of fatty acid oxidation for energy production. nih.gov

L-Acetylcarnitine contributes to this process not only by facilitating the transport of the initial fatty acid substrates but also by potentially supplying acetyl groups directly for the synthesis of acetylcholine (B1216132), a key neurotransmitter, using acetyl-CoA derived from its own breakdown. patsnap.comnih.gov Studies have shown that the administration of L-acetylcarnitine can interact with energy metabolism, leading to increased ATP levels. nih.gov

Buffering of Intracellular Coenzyme A Levels

Beyond its transport function, the carnitine system plays a crucial role in maintaining metabolic homeostasis by buffering the ratio of acetyl-CoA to free Coenzyme A (CoA) within the mitochondria. nih.govnih.govencyclopedia.pub The enzyme carnitine acetyltransferase (CrAT) facilitates the reversible reaction between acetyl-CoA and L-carnitine to form L-acetylcarnitine and free CoA. nih.govresearchgate.net

By converting excess acetyl-CoA into L-acetylcarnitine, the carnitine system frees up intramitochondrial CoA, making it available for other essential reactions, such as the next round of β-oxidation or the Krebs cycle. nih.govencyclopedia.pubresearchgate.net The L-acetylcarnitine formed can then be transported out of the mitochondria, effectively removing excess acetyl groups. youtube.comencyclopedia.pub Conversely, when acetyl-CoA levels are low, L-acetylcarnitine can donate its acetyl group back to CoA, replenishing the acetyl-CoA pool to meet cellular energy demands. ahajournals.org This dynamic equilibrium ensures that the supply of acetyl-CoA is matched with the cell's immediate metabolic needs, preventing both deleterious accumulation and substrate depletion. ahajournals.orgahajournals.org

Research has demonstrated this buffering capacity in vivo. In studies involving cardiac muscle under high workload, the acetylcarnitine pool was shown to be consumed to replenish acetyl-CoA, highlighting its role as a ready source of energetic substrate. ahajournals.org Conversely, conditions that increase acetyl-CoA production lead to a corresponding increase in the synthesis and size of the acetylcarnitine pool. ahajournals.orgahajournals.org

Table 2: Research Findings on Acetyl-CoA Buffering

ConditionObservationImplicationSource
Increased Pyruvate Dehydrogenase (PDH) Flux (via Dichloroacetate) 35% increase in the production of [1-¹³C]acetylcarnitine from [2-¹³C]pyruvate.Demonstrates that excess acetyl-CoA production is buffered by conversion to acetylcarnitine. ahajournals.orgahajournals.org
Increased Cardiac Workload (via Dobutamine) 37% decrease in the production of [1-¹³C]acetylcarnitine and a 40% decrease in the acetylcarnitine pool size.Shows that acetylcarnitine acts as a source to replenish acetyl-CoA when energy demand is high. ahajournals.org
In Vitro Incubation with L-carnitine Near-complete block of acetyl-CoA-induced protein acetylation in isolated muscle mitochondria.Suggests the L-carnitine/CrAT system mitigates the effects of excess acetyl-CoA. nih.gov

Molecular and Cellular Mechanisms of L Acetylcarnitine Hydrochloride Action

Modulation of Mitochondrial Physiology and Bioenergetics

LAC is integral to mitochondrial health, influencing energy metabolism, structural integrity, and the generation of new mitochondria.

L-Acetylcarnitine enhances mitochondrial energy metabolism through several key actions. It facilitates the transport of acetyl-CoA into the mitochondrial matrix, which is a primary substrate for the tricarboxylic acid (TCA) cycle, a crucial pathway for ATP production. xcessbio.com This process is vital for cellular energy. LAC also helps maintain the balance of the acetyl-CoA/CoA ratio within the mitochondria. researchgate.netnih.gov By donating its acetyl group to form acetyl-CoA, it frees up coenzyme A (CoA), which is essential for various metabolic reactions, including the β-oxidation of fatty acids. researchgate.net This regulation prevents the depletion of the free CoA pool, which is necessary for the smooth operation of the TCA cycle. researchgate.netnih.gov

Furthermore, LAC is involved in the carnitine shuttle system, which transports long-chain fatty acids across the inner mitochondrial membrane for their subsequent breakdown and energy production. researchgate.netencyclopedia.pub This process is particularly important in tissues with high energy demands. Studies in perfused livers of rats have shown that treatment with acetyl-L-carnitine (B1666533) can stimulate oxygen consumption and biosynthetic functions, likely by increasing ATP production. core.ac.uk In aged rats, LAC treatment has been observed to slow the age-related decline in mitochondrial respiration. core.ac.uk

L-Acetylcarnitine exerts protective effects on the structure and function of mitochondria. nih.gov It helps to stabilize the inner mitochondrial membrane by interacting with cardiolipin (B10847521), a key phospholipid component. researchgate.net This stabilization is crucial for maintaining the integrity of the electron transport chain and preventing electron leakage, which can lead to the production of reactive oxygen species (ROS). nih.gov By preserving mitochondrial structure, LAC helps to reduce oxidative stress and protect against mitochondrial dysfunction. nih.gov

Moreover, LAC aids in the removal of toxic acyl groups from the mitochondria, preventing their accumulation which can be detrimental to mitochondrial function. researchgate.net This "buffering" effect extends to byproducts of fatty acid metabolism and certain xenobiotics. researchgate.net Research has shown that L-carnitine can inhibit the mitochondrial membrane permeability transition, a key event in some forms of cell death, thereby protecting mitochondrial integrity. researchgate.netsigmaaldrich.com

L-Acetylcarnitine has been shown to influence mitochondrial biogenesis, the process of generating new mitochondria. nih.gov Studies in aged rats have demonstrated that dietary supplementation with LAC can counteract age-related declines in mitochondrial biogenesis in various tissues, including the brain, skeletal muscle, and liver. nih.govesmed.org This effect is often associated with the activation of the PGC-1α signaling cascade, a master regulator of mitochondrial biogenesis. esmed.org

Specifically, research indicates that LAC treatment can increase the levels of PGC-1α and its downstream targets, such as nuclear respiratory factor 1 (NRF-1), which in turn promote the synthesis of mitochondrial proteins and the replication of mitochondrial DNA. esmed.org In the brains of old rats, LAC supplementation was found to restore the levels of PGC-1β, another coactivator involved in mitochondrial biogenesis, to those of younger rats. nih.gov

The voltage-dependent anion channel (VDAC) is a crucial protein in the outer mitochondrial membrane that controls the flux of ions and metabolites between the mitochondria and the rest of the cell. nih.govnih.gov VDAC's permeability is a regulated process, and its modulation can impact cellular metabolism and apoptosis. nih.govrjraap.com While direct regulation of VDAC expression by L-Acetylcarnitine is not extensively documented, the broader context of mitochondrial membrane dynamics is relevant. VDAC's function is influenced by its interaction with other proteins like hexokinase and tubulin, and its gating properties are subject to regulation by various factors, including membrane potential. nih.govresearchgate.net The closure of VDAC can restrict the exchange of ATP and ADP, leading to mitochondrial dysfunction. researchgate.net

Epigenetic Regulatory Mechanisms of L-Acetylcarnitine

Beyond its mitochondrial roles, L-Acetylcarnitine is emerging as a key player in epigenetic regulation, particularly through its contribution to histone acetylation.

L-Acetylcarnitine serves as a significant donor of acetyl groups for the acetylation of histones, a fundamental epigenetic modification that influences gene expression. nih.govresearchgate.net Acetylcarnitine formed within the mitochondria can be transported to the cytosol and subsequently into the nucleus. nih.gov In the nucleus, the enzyme carnitine acetyltransferase (CAT) converts acetylcarnitine back to acetyl-CoA. researchgate.net This nuclear pool of acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate histone proteins, such as at the lysine (B10760008) 27 residue of histone H3 (H3K27). nih.gov

This process of histone acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure and facilitating the access of transcription factors to DNA, thereby promoting gene transcription. researchgate.netnih.gov Studies have shown that LAC administration can increase the levels of acetylated H3K27, particularly at the promoter regions of specific genes, such as the Grm2 gene which encodes for the metabotropic glutamate (B1630785) receptor 2. xcessbio.comnih.gov This epigenetic mechanism underscores the ability of LAC to influence gene expression programs and cellular function. nih.govnih.gov The carnitine shuttle, therefore, provides a direct link between mitochondrial metabolism and nuclear gene regulation through histone acetylation. biorxiv.orgbiorxiv.org

Research Findings on L-Acetylcarnitine's Mechanisms

Mechanism Key Findings Model System References
Mitochondrial Energy Metabolism Enhances TCA cycle function by providing acetyl-CoA.General Cellular Metabolism xcessbio.com
Regulates the intramitochondrial acetyl-CoA/CoA ratio.General Cellular Metabolism researchgate.netnih.gov
Stimulates oxygen consumption and biosynthetic function.Perfused Rat Liver core.ac.uk
Mitochondrial Protection Stabilizes inner mitochondrial membrane via cardiolipin interaction.General Cellular Metabolism researchgate.net
Reduces oxidative stress by preventing electron leakage.Cell Culture nih.gov
Removes toxic acyl groups from mitochondria.General Cellular Metabolism researchgate.net
Mitochondrial Biogenesis Counteracts age-related decline in mitochondrial biogenesis.Aged Rats (Brain, Muscle, Liver) nih.govesmed.org
Activates the PGC-1α signaling cascade.Aged Rat Soleus Muscle esmed.org
Restores PGC-1β levels in the aging brain.Aged Rat Brain nih.gov
Histone Acetylation Serves as an acetyl group donor for histone acetylation.Cell Culture, Rodent Models nih.govresearchgate.netnih.gov
Increases acetylation of H3K27 at specific gene promoters.Rodent Models of Depression xcessbio.comnih.gov
Links mitochondrial metabolism to nuclear gene regulation.General Cellular Metabolism biorxiv.orgbiorxiv.org

Modulation of Transcription Factor Activity: Nuclear Factor-KappaB (NF-κB p65/RelA) Acetylation

L-Acetylcarnitine has been shown to modulate the activity of the transcription factor Nuclear Factor-KappaB (NF-κB), specifically its p65/RelA subunit, through acetylation. nih.gov Transcription factors are proteins that bind to specific DNA sequences, controlling the rate of transcription of genetic information from DNA to messenger RNA. The NF-κB family plays a critical role in regulating immune and inflammatory responses, as well as cell growth and survival. nih.gov

The activity of NF-κB is, in part, regulated by post-translational modifications, including the acetylation of its RelA subunit. nih.gov Acetylation of specific lysine residues on RelA can influence its ability to bind DNA and interact with other proteins, thereby fine-tuning the transcriptional response. nih.gov ALCAR, by serving as an acetyl group donor, can enhance the acetylation of the p65/RelA subunit. nih.gov This increased acetylation potentiates the transcriptional activity of NF-κB. pnas.orgnih.gov This mechanism is believed to be a key driver behind some of ALCAR's observed effects, such as the upregulation of certain gene expressions. nih.gov For instance, research indicates that the acetylation of p65/RelA is a crucial step in the ALCAR-mediated induction of mGlu2 receptor gene expression. nih.gov Studies in dorsal root ganglia (DRG) cultures have demonstrated that ALCAR treatment leads to an increase in the levels of acetylated p65/RelA. nih.gov

Differential Gene Expression Regulation

The ability of L-Acetylcarnitine to modulate transcription factor activity leads to changes in the expression of various genes, contributing to its pharmacological profile.

A significant molecular action of L-Acetylcarnitine is the upregulation of the Grm2 gene, which encodes for the metabotropic glutamate receptor 2 (mGlu2). pnas.org This effect is mediated, at least in part, by the acetylation of the NF-κB p65 subunit, which in turn enhances the transcription of the Grm2 gene. pnas.orgnih.gov

Studies have demonstrated that treatment with ALCAR increases the expression of mGlu2 receptors in various parts of the nervous system, including the prefrontal cortex, hippocampus, and lumbar spinal cord. pnas.orgresearchgate.netcybermedlife.eu This upregulation has been observed in different experimental models, including those for neuropathic pain and depression. pnas.orgcybermedlife.eu The induction of mGlu2 expression by ALCAR is not immediate and requires repeated administration, suggesting a plastic change in the cellular machinery. cybermedlife.eu This upregulation is also selective, as ALCAR does not appear to affect the expression of other mGlu receptor subtypes like mGlu1a or mGlu5 to the same extent. cybermedlife.eu

The functional consequence of this increased mGlu2 expression is significant, as mGlu2 receptors play a role in modulating glutamatergic neurotransmission. researchgate.net The analgesic effects of ALCAR in models of neuropathic pain have been directly linked to this upregulation of mGlu2 receptors. cybermedlife.eu

L-Acetylcarnitine also influences the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein in the neurotrophin family that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govwikipedia.org The relationship between ALCAR and BDNF is complex and appears to be linked to its effects on the glutamatergic system and histone acetylation. nih.gov

In rodent models of chronic stress, administration of ALCAR has been shown to produce antidepressant-like effects, which are associated with increased histone acetylation and subsequent expression of genes like Grm2 and the downstream target, BDNF. nih.gov Research suggests that stress can lead to decreased BDNF expression in the hippocampus, an effect that can be counteracted by some antidepressant treatments. nih.gov ALCAR's ability to modulate the glutamatergic system, in part through mGlu2 receptor upregulation, is thought to contribute to its influence on BDNF levels. nih.gov Furthermore, ALCAR has been shown to have neurotrophic activity in primary cultures of rat embryo motoneurons, protecting them from cell death and increasing the expression of receptors associated with BDNF signaling. nih.gov

L-Acetylcarnitine has been found to induce the expression of cellular stress response genes, including heat shock proteins (Hsp) and heme oxygenase-1 (HO-1). nih.gov HO-1, also known as Hsp32, is a critical enzyme in the degradation of heme and is induced by various stressors, including oxidative stress. nih.govusbio.net

Studies in aged rats have shown that while the expression of HO-1 is upregulated with age, treatment with ALCAR can lead to a further increase in its expression. nih.gov This induction of HO-1 is thought to be a protective mechanism against cellular stress. nih.gov The induction of HO-1 has been linked to various cellular effects, including potential antitumor activity through its byproduct, carbon monoxide, which can suppress the activity of heat shock protein 90 (Hsp90). nih.gov The induction of both HO-1 and Hsp70 can also be triggered by signals like an increase in intracellular calcium. nih.gov

The induction of HO-1 expression by L-Acetylcarnitine is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov The Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative stress, inflammation, and other cellular insults. nih.gov

L-Acetylcarnitine also exerts its effects through the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a transcription factor belonging to the nuclear receptor superfamily. archivesofmedicalscience.com PPAR-γ is involved in the regulation of various physiological processes, including inflammation and metabolism. archivesofmedicalscience.com

Studies have shown that ALCAR can positively modulate PPAR-γ expression. archivesofmedicalscience.com In a model of lipopolysaccharide-induced depression, ALCAR treatment was found to increase the levels of PPAR-γ. archivesofmedicalscience.com This upregulation of PPAR-γ is associated with the inhibition of pro-inflammatory pathways, such as those involving NF-κB. archivesofmedicalscience.com Ligand activation of PPAR-γ can attenuate mitochondrial dysfunction, neuronal death, oxidative stress, and inflammation. archivesofmedicalscience.com Furthermore, L-carnitine has been demonstrated to ameliorate liver inflammation by regulating PPAR-γ signaling in a manner dependent on carnitine palmitoyltransferase I (CPT I). nih.gov In aged rats, ALCAR treatment has been shown to activate the PPAR-γ coactivator-dependent signaling cascade of mitochondrial biogenesis. nih.gov

Regulation of xCT Subunit Expression

While direct regulation of the xCT subunit of the cystine/glutamate antiporter (system x_c_⁻) by L-Acetylcarnitine has not been definitively established, evidence suggests a potential indirect influence through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoter regions. mdpi.com

System x_c_⁻, which is composed of the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2), mediates the cellular uptake of cystine in exchange for glutamate. frontiersin.orgnih.gov This process is crucial for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH), thereby protecting cells from oxidative stress. frontiersin.orgnih.gov Notably, the expression of xCT itself can be regulated by the Nrf2 pathway. nih.govmdpi.com

Studies have shown that L-Acetylcarnitine can induce the Nrf2 pathway, leading to the upregulation of downstream target genes. nih.govnih.gov For instance, research in rats has demonstrated that ALCAR administration leads to neuroprotection in hypoxic conditions through an ERK1/2-Nrf2-mediated mechanism. nih.gov This activation of Nrf2 by L-Acetylcarnitine could, in turn, enhance the expression of the xCT subunit, thereby increasing the cell's capacity for glutathione synthesis and bolstering its defenses against oxidative damage.

Impact on Other Cytoprotective Gene Expression

Beyond its potential influence on the xCT subunit, L-Acetylcarnitine has been shown to directly modulate the expression of several other cytoprotective genes, contributing to its neuroprotective effects.

A study investigating the effects of chronic L-Acetylcarnitine treatment in the rat brain identified the upregulation of several key genes:

Prostaglandin (B15479496) D2 synthase: This enzyme is involved in the production of prostaglandin D2, which has been shown to have anti-inflammatory and neuroprotective properties. nih.govwikipedia.org

Brain-specific Na+-dependent inorganic phosphate (B84403) transporter: This transporter plays a role in maintaining phosphate homeostasis in the brain, which is essential for numerous cellular processes, including energy metabolism and signal transduction. nih.gov

Cytochrome b oxidase, bc1 complex: As a component of the mitochondrial electron transport chain, the upregulation of this complex suggests an enhancement of mitochondrial respiration and energy production. nih.gov

Conversely, the same study found that L-Acetylcarnitine treatment led to the downregulation of ferritin-H , a protein involved in iron storage. nih.gov While seemingly counterintuitive, the precise regulation of iron metabolism is critical in the brain, as excess iron can contribute to oxidative stress.

These findings suggest that L-Acetylcarnitine orchestrates a complex and targeted regulation of gene expression to enhance cellular defense mechanisms and maintain cerebral homeostasis. nih.gov

Neurotransmitter System Modulation by L-Acetylcarnitine

L-Acetylcarnitine significantly impacts the function of several major neurotransmitter systems in the brain, contributing to its effects on cognition and mood.

Cholinergic System Enhancement: Acetylcholine (B1216132) Synthesis and Choline (B1196258) Acetyltransferase (ChAT) Activity

L-Acetylcarnitine plays a crucial role in enhancing the cholinergic system, primarily by serving as a precursor for the synthesis of acetylcholine (ACh). nih.govnih.govresearchgate.net The acetyl group from L-Acetylcarnitine can be transferred to coenzyme A to form acetyl-CoA, a key substrate for the enzyme choline acetyltransferase (ChAT), which then synthesizes ACh from choline and acetyl-CoA. researchgate.netnih.gov

Research has demonstrated that L-Acetylcarnitine administration can lead to:

Increased Acetylcholine Synthesis: Studies in aging rats have shown that chronic ALCAR administration enhances acetylcholine synthesis in cortical synaptosomes. nih.gov

Enhanced Choline Acetyltransferase (ChAT) Activity: L-Acetylcarnitine treatment has been found to increase ChAT activity in the hippocampus and frontal cortex of rats, particularly in models of neurodegeneration. uniprot.orgwikipedia.orgjhu.edu This effect may be linked to an increase in nerve growth factor (NGF) levels, which supports the survival and function of cholinergic neurons. uniprot.orgjhu.edunih.gov

Effects of L-Acetylcarnitine on the Cholinergic System
FindingModel SystemKey OutcomeReferences
Increased Acetylcholine SynthesisAging RatsEnhanced ACh synthesis in cortical synaptosomes. nih.gov
Increased Choline Acetyltransferase (ChAT) ActivityRats with Fimbria-Fornix TransectionRestored ChAT activity in the hippocampus. wikipedia.org
Increased ChAT Activity and NGF LevelsAged RatsIncreased ChAT activity in the CNS and prevention of age-associated loss. uniprot.orgjhu.edunih.gov

Glutamatergic System Modulation: Influence on NMDA Receptors and Glutamate Release

L-Acetylcarnitine exerts a modulatory influence on the glutamatergic system, which is critical for synaptic plasticity, learning, and memory. Its effects are multifaceted, involving both receptor modulation and regulation of glutamate release. nih.govnih.gov

NMDA Receptor Modulation: Aging is associated with a decrease in the density of N-methyl-D-aspartate (NMDA) receptors in the hippocampus. Studies in aged rats have shown that chronic treatment with L-Acetylcarnitine can attenuate this age-related loss of NMDA binding sites. Furthermore, a single dose of ALCAR in old rats was found to increase the maximum density (Bmax) of NMDA receptors.

Glutamate Release: L-Acetylcarnitine can modulate the release of glutamate. nih.govnih.gov By influencing glutamate levels, it can affect synaptic transmission and neuronal excitability. nih.gov Some research suggests that ALCAR can help to normalize glutamatergic transmission, which may be dysregulated in various neurological conditions.

Modulation of the Glutamatergic System by L-Acetylcarnitine
MechanismModel SystemObserved EffectReferences
NMDA Receptor DensityAged RatsAttenuated age-related loss of hippocampal NMDA receptors with chronic treatment and increased Bmax with a single dose.
Glutamate ReleaseGeneralModulates the biosynthesis and release of glutamate. nih.govnih.gov
mGlu2 Receptor UpregulationMouse models of painAnalgesic effects are associated with the upregulation of metabotropic glutamate receptor 2 (mGlu2).

Dopaminergic System Regulation

L-Acetylcarnitine has been shown to positively influence the dopaminergic system, which is involved in motor control, motivation, and reward.

In aged mice, long-term administration of L-Acetylcarnitine was found to:

Increase Dopamine (B1211576) Release: ALCAR increased the electrically evoked release of dopamine from striatal tissue. frontiersin.org

Counteract Age-Related Receptor Decline: It diminished the age-related reduction in the number of D1 dopamine receptors in the striatum. frontiersin.org

These findings suggest that L-Acetylcarnitine can have a positive impact on the age-related decline in dopaminergic function. frontiersin.org

GABAergic System Modulation

L-Acetylcarnitine can also modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Studies have shown that systemic administration of L-Acetylcarnitine can lead to a dose-dependent increase in the levels of gamma-aminobutyric acid (GABA) in the substantia nigra of mice. Furthermore, research on cultured neuronal networks suggests that L-carnitine can modulate cortical electrical spike activity, at least in part, through the activation of GABA_A receptors. The acetylated form, ALCAR, can also be incorporated into GABA, suggesting it can serve as a precursor for this inhibitory neurotransmitter. nih.gov

Antioxidant and Anti-inflammatory Mechanisms of L-Acetylcarnitine

L-Acetylcarnitine (hydrochloride) (ALCAR) demonstrates significant antioxidant and anti-inflammatory properties through a variety of molecular and cellular pathways. These mechanisms collectively contribute to its protective effects against cellular damage induced by oxidative stress and inflammation.

Direct and Indirect Antioxidant Properties

ALCAR's antioxidant capabilities are multifaceted, involving the direct scavenging of harmful reactive molecules and the enhancement of the body's own antioxidant defense systems.

L-Acetylcarnitine has been shown to effectively reduce the levels of reactive oxygen species (ROS) and mitigate lipid peroxidation, a key process in cellular damage. In studies involving arsenic-induced oxidative stress in rats, co-administration of ALCAR significantly suppressed the oxidative damage. nih.gov This was evidenced by a reduction in thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Similarly, in models of lipopolysaccharide (LPS)-induced neuroinflammation, ALCAR treatment led to the inhibition of excessive ROS production. nih.gov Furthermore, in human fibroblasts subjected to iron overload, a condition known to generate free radicals, ALCAR in combination with lipoic acid was highly effective in attenuating the iron-mediated increase in oxidants. nih.gov

Research has also demonstrated ALCAR's ability to decrease malondialdehyde (MDA) activity, another indicator of lipid peroxidation. nih.gov This protective effect against lipid peroxidation helps to maintain the integrity of cellular membranes and protect them from oxidative damage. researchgate.net

A significant aspect of L-Acetylcarnitine's antioxidant action is its ability to bolster the activity of the body's primary antioxidant enzymes. In animal models of atherosclerosis, administration of ALCAR enhanced the activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Similarly, in rats exposed to arsenic, ALCAR treatment counteracted the suppression of SOD and catalase (CAT) activity. nih.gov L-carnitine has also been observed to promote SOD and CAT activity and expression in human liver cells, protecting them from hydrogen peroxide-induced cytotoxicity. nih.gov

The fundamental role of these enzymes is to neutralize harmful reactive oxygen species. nih.gov SOD converts superoxide anions into hydrogen peroxide, which is then broken down into water and oxygen by catalase and glutathione peroxidase, thus preventing further cellular damage. nih.gov

The table below summarizes the effect of L-Acetylcarnitine on key antioxidant enzymes based on experimental findings.

EnzymeEffect of L-Acetylcarnitine AdministrationExperimental Model
Superoxide Dismutase (SOD)Increased activityAtherosclerotic rats, Arsenic-exposed rats
Glutathione Peroxidase (GSH-Px)Increased activityAtherosclerotic rats
Catalase (CAT)Increased activityArsenic-exposed rats, Human hepatocytes

L-Acetylcarnitine plays a crucial role in maintaining the levels of glutathione (GSH), a vital intracellular antioxidant. nih.gov In studies on arsenic-induced toxicity, ALCAR helped to maintain the content of sulfhydryl groups, which are indicative of GSH levels. nih.gov Research on thioredoxin 2-deficient cells revealed that ALCAR effectively suppressed the marked decrease in cellular glutathione levels in both the cytosol and mitochondria that occurs under conditions of oxidative stress. nih.gov

The thioredoxin (Trx) system is another key antioxidant system in the body. nih.govmdpi.com ALCAR has been found to suppress apoptosis in thioredoxin 2-deficient cells, suggesting a supportive role for ALCAR in conditions of a compromised thioredoxin system. nih.gov It appears to suppress oxidative stress in and around the mitochondria, thereby preventing the mitochondrial signaling pathway that leads to apoptosis. nih.gov

While direct studies on the iron-chelating properties of L-Acetylcarnitine are limited, the broader L-carnitine molecule has been suggested to possess such capabilities. researchgate.net This is significant because excess iron can participate in the generation of highly reactive hydroxyl radicals through the Fenton reaction, leading to oxidative damage. nih.govcapes.gov.br By chelating iron, L-carnitine and its derivatives can prevent this harmful reaction from occurring. researchgate.netnih.gov In iron-overloaded human fibroblasts, the combination of ALCAR and lipoic acid demonstrated a superior antioxidant effect, which may be partly attributable to the management of iron-induced oxidative stress. nih.gov

Suppression of Pro-inflammatory Pathways

L-Acetylcarnitine exhibits potent anti-inflammatory effects by intervening in key pro-inflammatory signaling pathways. In animal models of atherosclerosis, ALCAR significantly reduced the mRNA and protein levels of several inflammatory markers in aortic and heart tissues. nih.gov These markers include tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and C-reactive protein (CRP). nih.gov

Furthermore, in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, ALCAR was shown to confer neuroprotection by suppressing the Toll-like receptor 4/nuclear factor kappa B (TLR4/NFκB) pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by ALCAR leads to a downstream reduction in the production of pro-inflammatory mediators. nih.gov L-carnitine has also demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human corneal epithelial cells exposed to hyperosmotic stress. arvojournals.org

The table below details the pro-inflammatory markers and pathways that are suppressed by L-Acetylcarnitine.

Pro-inflammatory Marker/PathwayEffect of L-Acetylcarnitine AdministrationExperimental Model
TNF-αDecreased expression/productionAtherosclerotic rats, Human corneal epithelial cells
iNOSDecreased expressionAtherosclerotic rats
IL-1βDecreased expression/productionAtherosclerotic rats, Human corneal epithelial cells
CRPDecreased expressionAtherosclerotic rats
TLR4/NFκB PathwaySuppressionLipopolysaccharide (LPS)-induced neuroinflammation in rats
IL-6Decreased productionHuman corneal epithelial cells
Attenuation of NF-κB Signaling

The role of L-Acetylcarnitine in nuclear factor-kappa B (NF-κB) signaling is complex. Some research indicates that ALC can act as a donor of acetyl groups, leading to the acetylation of the p65 subunit of NF-κB. nih.govnih.gov This acetylation at lysine 310 may enhance the transcriptional activity of NF-κB, which is involved in processes like neurogenesis. nih.gov In contrast, other studies have demonstrated an inhibitory effect on NF-κB. For instance, L-carnitine has been shown to suppress NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This suppression is part of a mechanism that blocks pathways essential for the induction of inflammatory mediators. ffhdj.com This suggests that the effect of ALC on NF-κB may be context-dependent, potentially promoting certain transcriptional activities while attenuating broader inflammatory responses.

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, CRP)

A significant aspect of ALC's anti-inflammatory profile is its ability to reduce the expression and levels of pro-inflammatory cytokines. In a study on atherosclerotic rats, administration of ALC was found to significantly decrease the mRNA and protein levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and C-reactive protein (CRP) in both aortic and cardiac tissues. nih.gov Similarly, in hemodialysis patients, a daily supplement of L-carnitine led to a noteworthy decrease in serum levels of CRP and Interleukin-6 (IL-6), another pro-inflammatory cytokine. nih.gov These findings underscore ALC's potential to mitigate inflammatory conditions by downregulating key cytokine mediators.

Study Focus Model Key Findings on Pro-inflammatory Cytokines Reference
AtherosclerosisWister RatsSignificant reduction in TNF-α, IL-1β, and CRP mRNA and protein expression in aorta and heart tissues. nih.gov
Inflammation in HemodialysisHuman PatientsSignificant decrease in serum CRP and IL-6 levels after 12 weeks of L-carnitine supplementation. nih.gov
Inhibition of iNOS Expression

L-Acetylcarnitine has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key mediator in inflammation. In a study using a murine macrophage cell line, L-carnitine suppressed iNOS protein expression at the transcriptional level. nih.gov Further research in primary cultured rat hepatocytes demonstrated that L-carnitine inhibits the induction of iNOS, thereby reducing NO production. ffhdj.com In a model of atherosclerosis, ALC also reduced the expression of iNOS in the aorta and heart tissues of rats. nih.gov

Study Model Effect of L-carnitine/ALC on iNOS Outcome Reference
Murine Macrophage Cell Line (RAW 264.7)Suppressed iNOS protein expression at the transcriptional level.Reduced nitric oxide production. nih.gov
Primary Cultured Rat HepatocytesInhibited the induction of iNOS mRNA synthesis.Reduced nitric oxide production. ffhdj.com
Atherosclerotic RatsReduced iNOS expression in aortic and heart tissues.Anti-inflammatory effect. nih.gov
Modulation of NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Research has indicated that ALC can modulate this pathway. In a study on nonalcoholic steatohepatitis (NASH), pretreatment with acetyl-L-carnitine was found to reverse the activation of the NLRP3 inflammasome and the subsequent pyroptotic cascade in primary hepatocytes. nih.gov This suggests that ALC can interfere with the signaling cascade that leads to the maturation and release of key inflammatory cytokines.

Neurotrophic and Neuroprotective Effects of L-Acetylcarnitine

L-Acetylcarnitine demonstrates significant neurotrophic and neuroprotective properties, contributing to the health and resilience of the nervous system. These effects are mediated through its influence on nerve growth factors and its direct impact on neuronal repair and regeneration.

Modulation of Nerve Growth Factor (NGF) and its Receptors

L-Acetylcarnitine has been shown to modulate the activity of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons. nih.gov Studies have demonstrated that ALC can prevent the age-related reduction in NGF binding in the central nervous system. nih.govjohnshopkins.edu In PC12 cells, a model for neuronal cells, treatment with ALC increased the binding of NGF and the expression of the p75 NGF receptor (p75NGFR) at both the protein and mRNA levels. nih.govresearchgate.net Furthermore, in aged rats, ALC treatment was found to abolish the age-associated decrease in p75NGFR mRNA levels in the basal forebrain, suggesting a neuroprotective effect at the level of gene transcription. johnshopkins.edu This modulation of NGF and its receptors is a key mechanism behind ALC's neurotrophic capabilities.

Experimental Model Effect of L-Acetylcarnitine Significance Reference
PC12 CellsIncreased equilibrium binding of NGF and expression of p75NGFR.Suggests a direct action on NGF receptor expression. nih.govresearchgate.net
Aged RatsAbolished age-associated reduction of p75NGFR mRNA levels in the basal forebrain.Indicates a neuroprotective effect at the transcriptional level. johnshopkins.edu

Influence on Neuronal Repair and Nerve Fiber Regeneration

L-Acetylcarnitine has a demonstrable positive influence on the repair of neurons and the regeneration of nerve fibers. In experimental models of nerve injury, such as sciatic nerve division in rats, ALC treatment has been shown to significantly improve nerve regeneration and target organ reinnervation. nih.gov This includes an increase in the number of regenerating nerve fibers and an improvement in the morphological quality of regeneration. nih.gov In clinical studies involving patients with diabetic neuropathy, treatment with ALC has been associated with improvements in nerve fiber regeneration, as evidenced by morphometric analysis of sural nerve biopsies. diabetesjournals.orgnih.gov This regenerative capacity is a critical component of its therapeutic potential in conditions involving nerve damage.

Study Type Model/Population Key Findings on Nerve Regeneration Reference
Preclinical StudyRats with sciatic nerve divisionIncreased number and improved quality of regenerating nerve fibers; enhanced target organ reinnervation. nih.gov
Clinical TrialPatients with diabetic neuropathySignificant improvements in sural nerve fiber numbers and regenerating nerve fiber clusters. diabetesjournals.orgnih.gov
Pilot StudyHIV-infected patients with antiretroviral-associated neuropathyIncreased sensory fiber area in the epidermis and dermis after 6-12 months of treatment. jwatch.org

Anti-apoptotic Activity in Various Cell Types

L-Acetylcarnitine exerts significant anti-apoptotic effects across a diverse range of cell types by modulating mitochondrial pathways and gene expression. In primary cultured neurons from the cerebral cortex, striatum, and thalamus subjected to serum deprivation, ALC promotes neuronal survival and maintains mitochondrial activity. nih.gov It mitigates the characteristic markers of apoptosis, including DNA fragmentation, nuclear condensation, and the release of histone-DNA complexes into the cytoplasm. nih.gov This neuroprotective effect is concentration-dependent and is fundamental to its ability to prevent brain damage in ischemic models. nih.govjst.go.jp

The anti-apoptotic mechanism of ALC is often linked to its ability to improve mitochondrial function and suppress oxidative stress. researchgate.net In various cell lines, the anti-apoptotic effects of ALC involve the modulation of the Bcl-2 family of proteins. patientpop.com For instance, ALC treatment can activate anti-apoptotic Bcl family members, which in turn helps to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors like cytochrome c. patientpop.com

Beyond neurons, ALC has demonstrated anti-apoptotic properties in other cell types, including lymphocytes, hepatocytes, and myocytes. patientpop.com In cancer cell lines, its role can be complex. Studies on prostate cancer cells (PC-3, DU-145, LNCaP, 22Rv1) show that ALC can reduce proliferation and induce apoptosis, hindering the production of pro-inflammatory cytokines that may support a pro-cancer environment. nih.gov Similarly, in colorectal cancer cells (HCT 116 and HT-29), ALC treatment leads to an increase in both early and late apoptosis. nih.gov This suggests that ALC's effect on apoptosis can be context-dependent, potentially targeting pathological cells while protecting healthy ones.

Table 1: Research Findings on the Anti-apoptotic Activity of L-Acetylcarnitine

Cell Type Model/Condition Key Findings Mechanism of Action Reference(s)
Primary Rat Neurons (Cortex, Striatum, Thalamus) Serum Deprivation Promoted neuronal survival and mitochondrial activity; attenuated DNA fragmentation and nuclear condensation. Decreased histone-DNA release into the cytoplasm, indicating inhibition of apoptosis. nih.govjst.go.jp
Human Colorectal Cancer Cells (HCT 116, HT-29) In Vitro Culture Reduced cell viability; increased early and late apoptosis. Promoted mitophagy-related cell death and activation of AMPK signaling. nih.gov
Human Prostate Cancer Cells (PC-3, DU-145, etc.) In Vitro Culture & Xenograft Reduced cell proliferation and induced apoptosis. Hindered production of pro-inflammatory cytokines (TNF-α, IFN-γ). nih.gov
Mouse Fibroblasts In Vitro Culture Reduced apoptosis. Decreased cytochrome c release and caspase-3 immunoreactivity. patientpop.com
Various (Neurons, Myocytes, Hepatocytes, Lymphocytes) General Exerts modulatory functions in apoptosis. Reduces apoptosis through the mitochondrial pathway; activates anti-apoptotic Bcl family members. patientpop.com

Protection Against Excitotoxicity

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in both acute brain injury and chronic neurodegenerative diseases. L-Acetylcarnitine provides significant protection against this phenomenon. researchgate.net

In primary cultures of rat cortical neurons, ALC demonstrates a capacity to inhibit both immediate and delayed cell death following exposure to the excitotoxic glutamate receptor agonist, N-methyl-D-aspartate (NMDA). researchgate.net This protective effect is observed even under physiological conditions that include the presence of magnesium, a natural antagonist of the NMDA receptor. researchgate.net Early studies often used conditions designed to maximize excitotoxicity, such as omitting magnesium and adding the co-agonist glycine, but ALC's efficacy under more physiologically relevant conditions underscores its potential therapeutic relevance. researchgate.net

The precise mechanisms for this protection are multifaceted. One possibility is the inhibition of secondary events that follow receptor activation. researchgate.net ALC may also prevent NMDA receptor-mediated activation of the MAP-kinase pathway, a signaling cascade involved in cell death processes. jst.go.jp By attenuating these downstream pathways, ALC helps preserve neuronal integrity in the face of excessive glutamatergic stimulation. jst.go.jpresearchgate.net

Table 2: Research Findings on L-Acetylcarnitine's Protection Against Excitotoxicity

Cell Type Excitotoxic Agent Experimental Conditions Key Findings Reference(s)
Primary Rat Cortical Neurons NMDA (N-methyl-D-aspartate) Presence of physiological magnesium (~1 mM), absence of added glycine. Significantly inhibited both acute and delayed neuronal cell death. researchgate.net
Primary Rat Hippocampal Neurons Glutamate Omission of magnesium, inclusion of glycine. Inhibited neuronal cell death. researchgate.net
Cerebellar Neurons in Culture NMDA Not specified Prevents NMDA receptor-mediated activation of MAP-kinase. jst.go.jp

Role in Cellular Stress Response and Redox Homeostasis

L-Acetylcarnitine is a critical modulator of the cellular stress response, enhancing the cell's ability to cope with oxidative and metabolic challenges. nih.gov Its action is deeply connected to maintaining redox homeostasis, the balance between oxidants and antioxidants. Aging and neurodegenerative diseases are often associated with increased production of reactive oxygen species (ROS), which can damage macromolecules and lead to cell death. nih.gov

ALC helps counter this by up-regulating a network of protective genes known as vitagenes. nih.gov This network includes heat shock proteins (HSPs), such as Hsp70, which act as molecular chaperones to preserve and repair protein conformation, establishing a cytoprotective state. patientpop.com In vivo studies show that treatment with ALC induces the expression of Hsp72 (the inducible form of Hsp70) in the rat brain. patientpop.com

Furthermore, ALC directly impacts redox balance by bolstering antioxidant defenses and mitigating oxidative damage. In models of atherosclerosis, ALC administration significantly enhanced the activities of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov It also contributes to the production of glutathione (GSH), a primary cellular antioxidant. nih.gov This is achieved by providing its acetyl group for the synthesis of acetyl-CoA, which indirectly supports GSH levels and helps restore the crucial GSH to GSSG (oxidized glutathione) ratio. patientpop.comnih.gov

Table 3: Research Findings on L-Acetylcarnitine's Role in Stress Response and Redox Homeostasis

Model System Stressor/Condition Key Findings on Stress Response Key Findings on Redox Homeostasis Reference(s)
Rat Brain (In Vivo) Aging Induces up-regulation of Hsp72 (inducible Hsp70) and gamma 14-3-3 protein. Contributes to protection from macromolecular oxidation. patientpop.com
Atherosclerotic Rats High-fat diet, Vitamin D3, vascular injury Reduced expression of inflammatory factors (TNF-α, IL-1β, iNOS). Enhanced SOD and GSH-Px activities; decreased MDA levels. nih.gov
Canine Cardiac Arrest Model Ischemia/Reperfusion Not specified Significantly reduced levels of protein carbonyl groups (a marker of oxidative injury) in the brain. researchgate.net
General Cellular Models Oxidative Stress Modulates the heat shock response. Up-regulates vitagenes; contributes acetyl groups for glutathione (GSH) production. nih.gov

Membrane Stabilization and Restoration

L-Acetylcarnitine plays a role in maintaining the structural integrity and fluidity of cellular membranes, which is essential for their proper function. nih.govnih.gov This includes both the outer plasma membrane and the inner mitochondrial membrane. nih.govnih.gov

Table 4: Research Findings on L-Acetylcarnitine's Effect on Membrane Stabilization

Membrane Type Model System Key Findings Proposed Mechanism Reference(s)
Human Erythrocyte Membrane Resealed Erythrocyte Ghosts Increased membrane stability under high shear stress; no change in deformability or lipid order. Specific interaction with cytoskeletal proteins. researchgate.net
Brain Microsomal Membranes Rat Brain Microsomes & Liposomes Exerted a mild but statistically significant fluidifying effect (decreased fluorescence anisotropy). Counteracts viscosity changes from lipid peroxidation. nih.gov
Mitochondrial Membrane General (Contusion Spinal Cord Injury, Aging) Constituent of the inner mitochondrial membrane; helps maintain membrane potential. Facilitates uptake of acetyl-CoA for energy production; provides substrates for phospholipid synthesis. nih.gov
General Cell Membranes Theoretical Models May play a direct role in membrane stabilization. Amphiphilic nature allows interaction with surface charges on membrane phospholipids (B1166683) and proteins. nih.gov

Modulation of Synaptic Plasticity and Morphology

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. L-Acetylcarnitine positively modulates synaptic structure and function, particularly in brain regions critical for cognition, such as the hippocampus. unimib.it

Chronic administration of ALC to rats from a young age had significant effects on the morphology of hippocampal synapses. jst.go.jp In older, 22-month-old rats, ALC treatment prevented the age-related decrease in synaptic numeric density (Nv) and surface density (Sv). jst.go.jp Across all age groups studied (6, 12, and 22 months), ALC-treated rats showed a significant increase in the number of synapses and a decrease in their average size (S) compared to controls. jst.go.jp This shift towards a higher number of smaller synapses is interpreted as a positive modulation of synaptic structural dynamics, likely driven by improved energy provision at nerve terminals. jst.go.jp

ALC's role extends to the molecular level of synaptic function. It is an emerging epigenetic modulator that acts as a donor of acetyl groups for the acetylation of histone proteins, which can regulate the expression of genes involved in brain plasticity. unimib.it Furthermore, ALC is a precursor for the synthesis of acetylcholine, a key neurotransmitter in learning, memory, and attention. nih.gov By providing acetyl-CoA for acetylcholine synthesis, ALC supports cholinergic neurotransmission, which is essential for triggering hippocampal and cortical synaptic plasticity. nih.gov

Table 5: Research Findings on L-Acetylcarnitine's Modulation of Synaptic Plasticity and Morphology

Brain Region Model System Parameter Measured Key Findings in ALC-Treated vs. Control Reference(s)
Hippocampus (Dentate Gyrus) Aged Rats (6, 12, 22 months) Synaptic Numeric Density (Nv) Increased significantly at all ages. jst.go.jp
Synaptic Average Area (S) Decreased significantly at all ages. jst.go.jp
Synaptic Surface Density (Sv) Showed lifespan constancy (prevented age-related decrease). jst.go.jp
Hippocampus and Prefrontal Cortex Rodent Models of Depression General Plasticity Leads to rapid regulation of plasticity in these areas. unimib.it
General Synaptic Function Cellular Models Acetylcholine Synthesis Provides acetyl-CoA groups, supporting the synthesis of this key neurotransmitter. nih.gov

Preclinical Research Models and Methodologies in L Acetylcarnitine Hydrochloride Studies

In Vitro Experimental Systems

In vitro models are crucial for dissecting the molecular and cellular effects of L-Acetylcarnitine in a controlled environment.

Cultured neuronal and glial cells are fundamental tools for studying the direct effects of L-Acetylcarnitine on the nervous system.

Rat Brain Cells and Primary Cortical Neurons: Studies using primary cultures of rat cortical neurons have demonstrated the neuroprotective effects of L-carnitine against oxygen-glucose deprivation (OGD), an in vitro model of ischemic injury. e-cep.org Treatment with L-carnitine was found to increase cell viability, decrease the release of lactate (B86563) dehydrogenase (a marker of cell damage), reduce the formation of reactive oxygen species, and inhibit apoptosis. e-cep.org In these models, L-Acetylcarnitine has been shown to inhibit both acute and delayed cell death following exposure to the excitotoxic glutamate (B1630785) antagonist NMDA. nih.gov Furthermore, research on adult rat sensory neurons in primary cultures indicates that L-Acetylcarnitine significantly increases their survival time. nih.gov

Astrocytes: While direct studies on L-Acetylcarnitine's effects on isolated astrocyte cultures are less common in the provided results, the interplay between neurons and glia is a critical aspect of its neuroprotective mechanisms.

Dorsal Root Ganglia (DRG) Cultures: In cultures of aged dorsal root ganglia from 24-month-old rats, L-Acetylcarnitine attenuated the rate of neuronal mortality, nearly doubling the number of surviving neurons after two weeks compared to untreated controls. nih.gov This suggests a role for L-Acetylcarnitine in promoting the health and survival of aging peripheral neurons. nih.gov

To understand the broader systemic effects of L-Acetylcarnitine, various non-neuronal cell lines are employed.

Fibroblasts: Studies on mouse fibroblasts have been used to investigate the cellular uptake and metabolic effects of L-carnitine. nih.gov

Myocytes: In vitro studies on C2C12 myoblasts, a mouse muscle cell line, have shown that L-carnitine can accelerate the formation of myotubes and induce morphological changes indicative of hypertrophy. nih.gov It also appears to activate cellular signaling pathways involved in preventing muscle atrophy and defending against oxidative stress. nih.gov

Hepatocytes: While specific studies on hepatocytes and L-Acetylcarnitine were not detailed in the provided search results, the liver plays a central role in carnitine metabolism, making hepatocytes a relevant cell type for future mechanistic studies.

Animal Models for Investigating L-Acetylcarnitine (hydrochloride) Effects

Animal models are indispensable for studying the systemic and behavioral effects of L-Acetylcarnitine in a whole-organism context.

Rodent Models (Rats, Mice)

Rodents are the most commonly used animals in L-Acetylcarnitine research due to their physiological and genetic similarities to humans.

Ischemic Injury: L-Acetylcarnitine has shown neuroprotective effects in animal models of both global and focal cerebral ischemia. nih.gov For instance, in a canine cardiac arrest model, treatment with L-Acetylcarnitine significantly reduced markers of oxidative stress in the brain during reperfusion. nih.gov In rat models of chronic cerebral hypoperfusion, L-carnitine treatment improved performance in the Morris water maze, a test of spatial learning and memory. nih.gov

Neurotoxicant-Induced Models: In a rat model where neuroinflammation was induced by lipopolysaccharide (LPS), L-Acetylcarnitine provided neuroprotection by suppressing inflammatory pathways and oxidative stress. nih.gov Another model uses cuprizone (B1210641) to induce demyelination, mimicking aspects of multiple sclerosis. In this model, L-Acetylcarnitine improved motor coordination and balance, reduced free radical levels, and increased the expression of genes related to myelin production. tandfonline.commdpi.com

Aged Animals: Studies in aged rats have shown that L-Acetylcarnitine can counteract the age-related decline in the number of various receptors in the brain, including those for NMDA and nerve growth factor, thereby improving synaptic efficiency. nih.gov Supplementation with acetyl-L-carnitine (B1666533) and alpha-lipoic acid in old rats led to improved memory, increased energy levels, and better mitochondrial function. berkeley.edu

Neurodegenerative Disease Models: In a mouse model of Rett syndrome, a neurodevelopmental disorder, L-Acetylcarnitine treatment from birth improved weight gain, grip strength, activity levels, and cognitive function early in the disease course. plos.org It also rescued abnormalities in hippocampal dendritic morphology. plos.org For Alzheimer's disease, a Drosophila melanogaster (fruit fly) model expressing the amyloid-beta peptide showed that L-Acetylcarnitine helped preserve cholinergic neurons and memory. nih.gov In a mouse model of Fabry disease, L-acetyl-carnitine produced analgesic effects. nih.gov

Flinders Sensitive Line (FSL) Rats: The Flinders Sensitive Line (FSL) rats are a genetic model of depression. L-Acetylcarnitine has demonstrated rapid and long-lasting antidepressant effects in these rats. pnas.org It works by epigenetically increasing the expression of the mGlu2 receptor in the hippocampus and prefrontal cortex. pnas.orgnih.gov Notably, endogenous levels of acetylcarnitine are lower in the hippocampus and prefrontal cortex of FSL rats compared to their non-depressed counterparts. pnas.org

Chronic Unpredictable Stress Models: The chronic unpredictable stress (CUS) or chronic unpredictable mild stress (CUMS) model is an environmental model of depression. nih.govresearchgate.net In mice subjected to CUS, L-Acetylcarnitine has been shown to have antidepressant-like effects, reducing immobility time in the forced swim test. frontiersin.org It has also been found to block depressive-like behaviors caused by unpredictable chronic mild stress. nih.gov In a zebrafish model, L-Acetylcarnitine reversed anxiety-like behavior and oxidative damage induced by unpredictable chronic stress. nih.gov

Metabolic Disorder Models (e.g., atherosclerosis models, type 2 diabetes models in rodents)

L-Acetylcarnitine (ALCAR) has been investigated in various preclinical rodent models of metabolic disorders, including atherosclerosis and type 2 diabetes, to elucidate its potential therapeutic mechanisms.

In the context of atherosclerosis , studies have utilized models such as low-density lipoprotein receptor-deficient (LDLR−/−) mice and Wistar rats fed a high-fat diet. In LDLR−/− mice, dietary supplementation with ALCAR was found to significantly reduce plasma total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels, which in turn inhibited the progression of atherosclerosis. nih.govdoaj.org The proposed mechanism involves the suppression of SREBP2-mediated cholesterol synthesis. nih.govdoaj.org Similarly, in a rat model of atherosclerosis induced by a high-fat diet, ALCAR administration demonstrated an ability to improve the pathological changes in the aorta and reduce the severity of atherosclerotic plaques. nih.gov It was observed that ALCAR mitigated lipid disorder by significantly reducing serum levels of total cholesterol (TC), triglycerides (TG), and LDL, while increasing high-density lipoprotein (HDL) levels. nih.gov Furthermore, ALCAR exhibited anti-inflammatory and antioxidant effects by reducing the expression of inflammatory markers like TNF-α, IL-1β, iNOS, and CRP, and enhancing the activities of antioxidant enzymes such as SOD and GSH-Px. nih.gov Another study involving ApoE−/− mice, a model for arteriosclerosis, showed that administration of Bifidobacterium animalis F1-7 increased intestinal levels of ALCAR, which was associated with reduced plaque areas and macrophage accumulation through the downregulation of the TLR4/NF-κB inflammatory pathway.

For type 2 diabetes , research has been conducted using models like streptozotocin (B1681764) (STZ)-induced diabetic rats and genetically diabetic or diet-induced insulin-resistant mice. In STZ-induced diabetic rats, ALCAR treatment has been shown to improve cardiac function. Specifically, it helped prevent the deterioration of myocardial contractility and improved left ventricular relaxation. plos.org It also demonstrated a protective effect against oxidative stress by reducing cardiac levels of malondialdehyde. plos.org In obese and diabetic mouse models, L-carnitine supplementation, which is metabolically related to ALCAR, improved insulin-stimulated glucose disposal and increased systemic carbohydrate oxidation. nih.gov This was associated with a significant rise in circulating levels of acetyl-carnitine. nih.gov The proposed mechanism suggests that by increasing acetyl-carnitine levels, the inhibition of glucose oxidation by high levels of acetyl-CoA is overcome. nih.gov

Interactive Data Table: Effects of L-Acetylcarnitine in Preclinical Metabolic Disorder Models

ModelDisorderKey FindingsReference
LDLR−/− miceAtherosclerosisReduced plasma total cholesterol and LDL-C; inhibited atherosclerotic progression. nih.govdoaj.org
High-fat diet Wistar ratsAtherosclerosisImproved aortic pathology; reduced serum TC, TG, LDL; increased HDL; reduced inflammatory and oxidative stress markers. nih.gov
ApoE−/− miceAtherosclerosisIncreased intestinal ALCAR levels; reduced aortic plaque area and macrophage accumulation.
STZ-induced diabetic ratsType 2 DiabetesImproved cardiac contractility and relaxation; reduced cardiac oxidative stress. plos.org
Genetically diabetic/diet-induced insulin-resistant miceType 2 DiabetesImproved insulin-stimulated glucose disposal; increased carbohydrate oxidation; increased circulating acetyl-carnitine. nih.gov
Models of Peripheral Neuropathy and Pain

Preclinical studies have consistently demonstrated the neuroprotective and antinociceptive effects of L-Acetylcarnitine (ALCAR) in various models of peripheral neuropathy and pain. nih.govnih.gov These models are crucial for understanding the mechanisms by which ALCAR may alleviate neuropathic symptoms.

Experimental models of neuropathic pain where ALCAR has shown efficacy include:

Chemotherapy-induced neuropathy: In rodent models, co-treatment with ALCAR has been shown to significantly diminish the neurotoxic effects of chemotherapeutic agents like cisplatin (B142131) and paclitaxel. Studies have demonstrated that ALCAR can prevent and reduce the painful peripheral neuropathy induced by paclitaxel.

Streptozotocin-induced diabetic neuropathy: This model mimics the peripheral neuropathy commonly seen in diabetic patients. Research has documented the antinociceptive effect of ALCAR in this model. nih.gov

Sciatic nerve chronic constriction injury: This is a widely used surgical model of neuropathic pain. ALCAR has been shown to provide a significant antinociceptive effect even after the development of neuropathic pain in this model. nih.gov

The analgesic properties of ALCAR are attributed to several mechanisms. One key mechanism is its epigenetic action, specifically the acetylation of the p65/RelA transcription factor, which is part of the NF-κB family. nih.gov Beyond pain perception modulation, evidence suggests that ALCAR also acts as a neuroprotectant and promotes nerve regeneration. nih.gov It has been shown to have beneficial effects on nerve conduction parameters and nerve fiber regeneration in clinical trials. nih.govnih.gov

Developing Brain Models

L-Acetylcarnitine (ALCAR) has been investigated for its neuroprotective potential in preclinical models of the developing brain, particularly in the context of brain injury. nih.govnih.govresearchgate.net These studies highlight the compound's ability to mitigate cellular damage and improve functional outcomes.

In models of neonatal and pediatric brain injury, such as hypoxia-ischemia and traumatic brain injury in rat pups, ALCAR administration has demonstrated compelling neuroprotective effects. nih.govnih.gov There is evidence that ALCAR can improve energy status, reduce oxidative stress, and prevent subsequent cell death in these models. nih.gov Specifically, ALCAR treatment has been shown to:

Improve mitochondrial function and energy metabolism. nih.gov

Decrease brain swelling after injury. nih.gov

Prevent tissue loss in pediatric injury models. nih.gov

Improve long-term functional outcomes, including motor function and memory. nih.govnih.gov

The mechanisms underlying these benefits are multifaceted. ALCAR can provide an acetyl group that can be used for energy production, as a precursor for the neurotransmitter acetylcholine (B1216132), and for incorporation into other essential molecules like glutamate, glutamine, GABA, and lipids necessary for myelination and cell growth. nih.gov The ability of ALCAR to reduce oxidative stress and subsequent damage to DNA and lipids is a key aspect of its neuroprotective action. nih.gov

Invertebrate Models (e.g., Hirudo medicinalis)

The medicinal leech, Hirudo medicinalis, has been utilized as a simplified invertebrate model system to investigate the effects of L-Acetylcarnitine (ALCAR) on fundamental learning and memory processes. nih.gov This model allows for the analysis of ALCAR's influence on nonassociative learning, such as habituation, sensitization, and dishabituation. nih.gov

In studies using the leech model, where the head ganglion is disconnected, specific behavioral responses can be reliably induced and measured. For instance, repetitive weak electrical shocks lead to habituation of the swimming response, while a brush stroke can induce sensitization (a more rapid swim response) or dishabituation (the restoration of a habituated response). nih.gov

Research has shown that ALCAR can modulate these learning processes in a dose- and time-dependent manner. For example, a single treatment with ALCAR was found to block the onset of sensitization. nih.gov Furthermore, ALCAR was observed to impair the habituation of swim induction. nih.gov Subsequent studies have explored the long-term effects of ALCAR, indicating that a single administration can block the sensitizing effects of nociceptive stimulation with increasingly long-lasting effects. nih.gov These long-term suppressive effects of ALCAR on sensitization and dishabituation were found to be dependent on mRNA and protein synthesis. nih.gov

Research Methodologies for L-Acetylcarnitine (hydrochloride) Analysis in Biological Samples

The accurate quantification of L-Acetylcarnitine (ALCAR) in biological samples is essential for preclinical and clinical research. Due to its endogenous nature, validation of analytical methods can be challenging. nih.gov Chromatographic techniques coupled with mass spectrometry are the most common and robust methods employed for this purpose.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used for the analysis of ALCAR in various biological matrices such as plasma, serum, urine, and tissue. nih.govnih.govsielc.comepa.gov

HPLC methods for ALCAR often involve pre-column derivatization to enhance detection, particularly when using fluorescence detectors. epa.govnih.govnih.gov A common derivatizing agent is 1-aminoanthracene (B165094). epa.govnih.gov The fluorescent derivatives are then separated on a reversed-phase column (e.g., C18) and monitored with a fluorescence detector. epa.govnih.gov HPLC methods have been developed for the simultaneous determination of L-carnitine, ALCAR, and other acylcarnitines in human plasma. epa.gov Because ALCAR is an endogenous compound, method validation often requires the use of dialyzed plasma to create a blank matrix. nih.gov

UPLC offers advantages over traditional HPLC in terms of speed and resolution. UPLC systems, often coupled with mass spectrometry, provide rapid and sensitive analysis of ALCAR. nih.govlcms.cz For instance, a UPLC-MS/MS method has been developed for the determination of L-carnitine and ALCAR in human serum, utilizing a simple protein precipitation step for sample preparation and an XSelect HSS T3 C18 column for separation. nih.gov UPLC can also be used in hydrophilic interaction liquid chromatography (HILIC) mode for the analysis of carnitine and acylcarnitines without the need for derivatization. researchgate.net

Interactive Data Table: Chromatographic Methods for L-Acetylcarnitine Analysis

TechniqueSample TypeKey Methodological FeaturesReference
HPLCHuman PlasmaPre-column derivatization with 1-aminoanthracene; fluorescence detection. epa.govnih.gov
HPLCHuman PlasmaCorrected for endogenous levels; quantitation limit of 0.1 µg/mL. nih.gov
HPLCCow Plasma, Milk, MusclePre-column derivatization with 1-aminoanthracene and EDAC; fluorescence detection. nih.gov
UPLC-MS/MSHuman SerumProtein precipitation; XSelect HSS T3 C18 column; gradient elution. nih.gov
UHP-HILIC-MS/MSHuman Serum, Rat TissueNo derivatization; separation on a HILIC column. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass Spectrometry (MS), and particularly Tandem Mass Spectrometry (MS/MS), is the gold standard for the detection and quantification of L-Acetylcarnitine (ALCAR) in biological samples due to its high selectivity and sensitivity. nih.govnih.govsigmaaldrich.com These techniques are frequently coupled with chromatographic separation methods like HPLC or UPLC. nih.govnih.gov

The process typically involves electrospray ionization (ESI) in the positive ion mode, as ALCAR readily forms positive ions. nih.govnih.gov In MS/MS, a specific precursor ion corresponding to ALCAR is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. youtube.com This technique, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and enhances specificity and sensitivity. nih.govnih.govyoutube.com

The identity of derivatized compounds in HPLC methods can be confirmed using mass spectrometry. nih.gov Capillary electrophoresis has also been coupled with mass spectrometry for the determination of carnitine and its esters in biological fluids. nih.gov UPLC-MS/MS methods have been successfully developed and validated for the simple, rapid, and selective determination of ALCAR and other carnitines in human serum and other tissues. nih.govresearchgate.netnih.gov These methods have demonstrated good linearity, precision, accuracy, and recovery, making them suitable for high-throughput analysis in research and clinical settings. nih.govnih.gov

Capillary Electrophoresis for Quantification

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the quantification of L-Acetylcarnitine and related compounds in various biological matrices. This method offers the advantage of direct determination without the need for complex derivatization or extraction procedures, streamlining the analytical workflow. avancecare.com

In one such application, a CE method with contactless conductivity detection was developed to quantify carnitine and six other acylcarnitines in plasma and urine samples. The methodology employed a running buffer composed of 500 mmol/L acetic acid, 1.0 mmol/L hydroxypropyl-β-cyclodextrin, and 0.05% Tween at a pH of 2.6. These conditions allowed for the successful separation and quantification of the target analytes. The method demonstrated good linearity within a range of 5.0 to 200.0 μmol/L, with correlation coefficients ranging from 0.9992 to 0.9997. The limits of detection for the acylcarnitines were found to be between 1.0 and 3.2 μmol/L, showcasing the sensitivity of the technique. avancecare.com

Another study described a CE method for the simultaneous analysis of carnitine and short-chain acylcarnitines in urine. This method involved sample work-up using silica (B1680970) gel extraction and derivatization with 4'-bromophenacyl trifluoromethanesulfonate. The separation was achieved in under eight minutes using a binary buffer system of phosphate (B84403)/phosphoric acid and sodium dodecyl sulfate. The limit of detection for both carnitine and acetylcarnitine was determined to be 3 μM. nih.gov

Furthermore, newly developed electrophoretic methods, including isotachophoresis (ITP) and capillary zone electrophoresis (CZE) with direct or indirect UV detection, have been successfully applied for the determination of carnitine in food supplements. These methods have shown comparable results to validated high-performance liquid chromatography (HPLC) techniques. The detection limits for these electrophoretic methods were in the range of 2.4 to 4.7 µg/ml, with reproducibility (relative standard deviation, RSD%) between 1.2% and 4.4%. plos.org

MethodMatrixLinearity Range (μmol/L)Limit of Detection (μmol/L)Reference
Capillary Electrophoresis with contactless conductivity detectionPlasma, Urine5.0 - 200.01.0 - 3.2 avancecare.com
Capillary Electrophoresis with derivatizationUrineNot specified3 nih.gov
Isotachophoresis (ITP) and Capillary Zone Electrophoresis (CZE)Food SupplementsNot specified2.4 - 4.7 (µg/ml) plos.org

Metabolomics Approaches for Profiling L-Acetylcarnitine and Related Compounds

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an invaluable tool for profiling L-Acetylcarnitine and understanding its role in various physiological and pathological states. dntb.gov.ua These approaches allow for the comprehensive analysis of metabolic pathways and the identification of biomarkers associated with disease. dntb.gov.ua

In the context of major depressive disorder (MDD), metabolomic profiling of plasma samples has identified acetylcarnitine as a key differential metabolite. researchgate.net One study comparing the plasma metabolite profiles of individuals with MDD and healthy controls successfully identified and validated acetylcarnitine as a potential biomarker for diagnosing depression and monitoring remission status. researchgate.net This research underscores the potential of metabolomics to uncover the biochemical underpinnings of complex disorders and to identify novel therapeutic targets.

L-carnitine and its acetylated form, L-Acetylcarnitine, are crucial for mitochondrial energy metabolism, specifically in the transport of fatty acids for β-oxidation. frontiersin.org Modern metabolomics has expanded the recognized roles of these compounds, highlighting their utility as biomarkers beyond inborn errors of metabolism. dntb.gov.ua Altered levels of acylcarnitines, including L-Acetylcarnitine, have been associated with a range of conditions such as diabetes, sepsis, cancer, and heart failure. dntb.gov.uaaacrjournals.org

The general workflow in metabolomics studies involving L-Acetylcarnitine typically includes untargeted or targeted analysis of biological samples (e.g., plasma, serum) using advanced analytical platforms like mass spectrometry coupled with liquid chromatography. The data generated is then subjected to sophisticated statistical analysis to identify significant metabolic changes and their biological implications.

Study FocusKey FindingImplicationReference
Major Depressive DisorderAcetylcarnitine identified as a differential metabolite in plasma.Potential biomarker for diagnosis and remission status. researchgate.net
General Clinical Biomarker ApplicationL-carnitine and acylcarnitines are established mitochondrial biomarkers.Useful in identifying and prognosticating various disorders beyond inborn errors of metabolism. dntb.gov.ua

Methodologies for Investigating Cellular and Molecular Outcomes

Gene Expression Profiling Techniques (e.g., Suppression Subtractive Hybridization (SSH), Real-Time Quantitative PCR)

The investigation of L-Acetylcarnitine's effects at the molecular level has been significantly advanced by gene expression profiling techniques. Suppression Subtractive Hybridization (SSH) and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) are two prominent methods employed to identify and quantify changes in gene expression following L-Acetylcarnitine administration.

Suppression Subtractive Hybridization is a powerful technique for generating cDNA libraries enriched with differentially expressed transcripts, making it particularly useful for discovering novel genes affected by a given treatment. plos.orgnih.gov Several studies have utilized SSH to explore the impact of L-Acetylcarnitine on gene expression in the nervous system. For instance, SSH was used to identify differentially expressed genes in the rat brain after chronic L-Acetylcarnitine treatment. This research revealed the up-regulation of genes such as prostaglandin (B15479496) D(2) synthase and cytochrome b oxidase, and the down-regulation of the ferritin-H gene, suggesting a cytoprotective role for L-Acetylcarnitine. nih.gov Another study using SSH demonstrated that prolonged L-Acetylcarnitine treatment led to the downregulation of all isoforms of the myelin basic protein gene in the rat brain. nih.gov In a different model, SSH was applied to the nervous system of the leech Hirudo medicinalis, identifying the modulation of genes coding for proteins involved in neuromodulatory and neuroprotective mechanisms, such as actinin and HSP90. plos.org

Real-Time Quantitative PCR is a highly sensitive and specific method used to quantify the expression levels of targeted genes. It is often used to validate the findings from broader screening techniques like SSH. In studies on L-Acetylcarnitine, RT-qPCR has been instrumental in confirming the modulation of specific gene transcripts. For example, following the identification of differentially expressed clones via SSH in the leech model, relative RT-PCR was used to confirm the positive modulation of genes for Actinin, HSP90, and Thiazole biosynthetic enzyme by L-Acetylcarnitine. plos.org

TechniqueModel SystemKey FindingsReference
Suppression Subtractive Hybridization (SSH)Rat BrainUp-regulation of prostaglandin D(2) synthase and cytochrome b oxidase; down-regulation of ferritin-H. nih.gov
Suppression Subtractive Hybridization (SSH)Rat BrainDown-regulation of all isoforms of the myelin basic protein gene. nih.gov
Suppression Subtractive Hybridization (SSH) and RT-PCRLeech (Hirudo medicinalis) Nervous SystemPositive modulation of genes for Actinin, HSP90, and Thiazole biosynthetic enzyme. plos.org

Protein Expression and Quantification (e.g., Western Blot Analysis, ELISA)

The effects of L-Acetylcarnitine on cellular function are often mediated through changes in protein expression and post-translational modifications. Western blot analysis and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used techniques to quantify these changes.

Western blot analysis allows for the detection and relative quantification of specific proteins within a complex mixture. This technique has been employed in preclinical studies to investigate the impact of L-Acetylcarnitine on various signaling pathways. For example, in a study exploring the synergistic effects of L-Acetylcarnitine and L-methylfolate in mouse models of stress, Western blotting was used to measure the protein levels of brain-derived neurotrophic factor (BDNF) in the frontal cortex and hippocampus. The results showed that the combined treatment significantly enhanced BDNF protein levels. frontiersin.orgnih.gov In another study investigating the antitumor effects of chemotherapy, Western blot analysis was used to evaluate the expression of p53 and p21 proteins in human non-small cell lung carcinoma cells treated with L-Acetylcarnitine in combination with platinum compounds. aacrjournals.org Furthermore, in a model of non-alcoholic fatty liver disease, Western blotting revealed that L-carnitine supplementation increased the hepatic protein level of PPARγ and decreased the activation of NF-κB p65. sci-hub.se

ELISA is a quantitative immunoassay that is highly sensitive and specific for the detection of a particular antigen. Commercially available ELISA kits for Acetylcarnitine allow for its direct quantification in biological fluids such as serum and plasma. mdpi.com These kits typically operate on the principle of competitive inhibition or sandwich immunoassay formats. mdpi.comarchivesofmedicalscience.com In a study on lipopolysaccharide-induced depression in rats, ELISA was used to measure the levels of pro-inflammatory cytokines. The readings were taken using an ELISA microplate reader, and the concentrations were normalized to the total protein content. imrpress.com

TechniqueModel SystemProtein(s) AnalyzedKey FindingReference
Western BlotMouse models of stressBDNFCombined L-Acetylcarnitine and L-methylfolate enhanced BDNF protein levels. frontiersin.orgnih.gov
Western BlotHuman non-small cell lung carcinoma cellsp53, p21Evaluated changes in expression in response to L-Acetylcarnitine and platinum compounds. aacrjournals.org
Western BlotMouse model of non-alcoholic fatty liver diseasePPARγ, NF-κB p65L-carnitine supplementation increased PPARγ and decreased NF-κB p65 activation. sci-hub.se
ELISARat model of LPS-induced depressionPro-inflammatory cytokinesQuantified cytokine levels in brain tissue. imrpress.com

Neurophysiological Assessments in Animal Models (e.g., nerve conduction studies)

Neurophysiological assessments in animal models are critical for understanding the functional effects of L-Acetylcarnitine on the nervous system, particularly in the context of peripheral neuropathies. Nerve conduction studies are a key methodology in this area, providing objective measures of nerve health and function.

In various preclinical models of neuropathy, including those induced by diabetes or chemotherapy, L-Acetylcarnitine has been shown to improve nerve conduction velocity. biorxiv.org This improvement is a significant indicator of nerve fiber function and regeneration. For instance, studies have demonstrated that L-Acetylcarnitine administration can lead to a significant improvement in nerve conduction study parameters in animal models of painful peripheral neuropathy. nih.gov

The mechanism underlying these improvements is thought to be multifactorial, involving the neuroprotective and neurotrophic properties of L-Acetylcarnitine. By enhancing energy metabolism within neurons and promoting nerve regeneration, L-Acetylcarnitine can help to restore normal nerve signaling. biorxiv.org

In addition to preclinical models, the beneficial effects of L-Acetylcarnitine on nerve conduction have also been observed in clinical trials involving patients with various forms of peripheral neuropathy. nih.gov These findings from animal models have thus translated well to the human condition, providing a strong rationale for the clinical use of L-Acetylcarnitine in these disorders. A pilot project has also been designed to test the hypothesis that acetyl-l-carnitine increases nerve regeneration in patients with severe carpal tunnel syndrome, with motor and sensory nerve growth being primary outcomes to be gauged. nih.gov

AssessmentModel SystemKey FindingReference
Nerve Conduction StudiesAnimal models of painful peripheral neuropathySignificant improvement in nerve conduction parameters. nih.gov
Nerve Conduction VelocityAnimal models of neuropathy (e.g., diabetic, chemotherapy-induced)Increased nerve conduction velocity. biorxiv.org
Motor and Sensory Nerve GrowthHuman patients with severe carpal tunnel syndrome (proposed study)Hypothesized increase in nerve regeneration. nih.gov

Behavioral Assays in Animal Models (e.g., forced swim test, sucrose (B13894) preference, locomotor activity)

Behavioral assays in animal models are essential for evaluating the potential therapeutic effects of L-Acetylcarnitine on complex conditions such as depression and anxiety. The forced swim test, sucrose preference test, and assessment of locomotor activity are commonly used paradigms in this context.

The forced swim test is a widely used behavioral despair model for screening potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. Several studies have demonstrated that L-Acetylcarnitine significantly reduces immobility time in the forced swim test in various rodent models of depression, including the Flinders Sensitive Line rats and mice exposed to chronic unpredictable stress. avancecare.comresearchgate.net For example, in mice subjected to chronic restraint stress, a combination of L-Acetylcarnitine and L-methylfolate significantly reduced the immobility time. frontiersin.org

The sucrose preference test is used to assess anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. In this test, animals are given a choice between a sucrose solution and plain water. A decrease in sucrose preference is indicative of anhedonic-like behavior. Research has shown that L-Acetylcarnitine treatment can increase sucrose preference in animal models of depression, suggesting its potential to alleviate anhedonia. researchgate.net

Locomotor activity is often measured in conjunction with other behavioral tests to rule out the possibility that observed effects are due to general changes in motor function rather than specific effects on mood-related behaviors. Typically, locomotor activity is assessed in an open field arena. Studies have generally found that L-Acetylcarnitine does not significantly affect locomotor activity at doses that produce antidepressant-like effects in the forced swim test and sucrose preference test. researchgate.net This indicates that the observed behavioral changes are not simply a result of motor stimulation.

Behavioral AssayModel SystemEffect of L-AcetylcarnitineReference
Forced Swim TestFlinders Sensitive Line rats, mice with chronic unpredictable stress, mice with chronic restraint stressReduced immobility time avancecare.comresearchgate.netfrontiersin.org
Sucrose Preference TestMice with chronic unpredictable stressIncreased sucrose preference researchgate.net
Locomotor ActivityFlinders Sensitive Line ratsNo significant effect researchgate.net

Theoretical and Conceptual Frameworks Surrounding L Acetylcarnitine Hydrochloride Research

L-Acetylcarnitine as a Pivotal Acetyl Group Donor in Cellular Signaling

L-Acetylcarnitine serves as a critical donor of acetyl groups, which are fundamental for various cellular processes, most notably histone acetylation. tandfonline.comnih.gov This process is a key epigenetic modification that influences gene expression. By providing acetyl groups, L-Acetylcarnitine can modulate the accessibility of DNA to transcription factors, thereby regulating the synthesis of proteins involved in a wide range of cellular functions. tandfonline.comresearchgate.net

The mechanism involves the transport of acetyl groups from the mitochondria, where they are generated from the breakdown of fats and carbohydrates, to the cytosol and nucleus. tandfonline.comresearchgate.net Within the nucleus, the acetyl group from L-Acetylcarnitine is transferred to coenzyme A (CoA) to form acetyl-CoA, the direct substrate for histone acetyltransferases (HATs). tandfonline.comnih.gov This process is crucial for maintaining a pool of acetyl-CoA for histone acetylation, which in turn can lead to changes in gene transcription. tandfonline.comnih.gov Research has shown that L-Acetylcarnitine can increase histone acetylation, suggesting its direct involvement in epigenetic regulation. nih.govnih.gov

Furthermore, the acetyl group donated by L-Acetylcarnitine is not limited to histone modification. It can also be utilized for the synthesis of the neurotransmitter acetylcholine (B1216132), highlighting its importance in neuronal signaling. patientpop.com This dual role as an acetyl donor for both epigenetic and neurotransmitter synthesis pathways underscores its significance in cellular signaling.

Integration of Mitochondrial Metabolism and Epigenetic Regulation

L-Acetylcarnitine provides a direct link between mitochondrial metabolism and the epigenetic control of gene expression. nih.gov The production of L-Acetylcarnitine within the mitochondria is intrinsically tied to the metabolic state of the cell, particularly the flux through the Krebs cycle and fatty acid oxidation. nih.gov When mitochondrial energy production is robust, there is an abundance of acetyl-CoA, which can be converted to L-Acetylcarnitine and transported out of the mitochondria. tandfonline.com

This efflux of L-Acetylcarnitine essentially acts as a sensor of the cell's metabolic status, relaying this information to the nucleus to influence gene expression through histone acetylation. tandfonline.comnih.gov For instance, in models of depression, which have been linked to mitochondrial dysfunction, levels of L-Acetylcarnitine have been found to be decreased. nih.gov Administration of L-Acetylcarnitine in these models has been shown to increase histone acetylation and the expression of key genes like the metabotropic glutamate (B1630785) receptor 2 (mGlu2), leading to antidepressant-like effects. nih.govpnas.orgresearchgate.net This demonstrates a clear pathway where a mitochondrial metabolite directly influences brain plasticity and function through epigenetic mechanisms. nih.gov

The following table summarizes key findings from a study investigating the epigenetic effects of L-Acetylcarnitine in a rat model of depression.

Experimental ModelTreatmentKey FindingsReference
Flinders Sensitive Line rats (model for depression)L-AcetylcarnitineIncreased acetylated H3K27 on the Grm2 promoter, enhanced NF-ĸB-p65 acetylation, and increased Grm2 gene transcription in the hippocampus and prefrontal cortex. nih.govpnas.org
Chronic unpredictable stress in miceL-AcetylcarnitineRapid and long-lasting antidepressant effects, increased sucrose (B13894) preference, and reduced immobility time in the forced swim test. nih.govpnas.org

Role of L-Acetylcarnitine in Maintaining Cellular Redox Homeostasis

L-Acetylcarnitine plays a significant role in maintaining cellular redox homeostasis, which is the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.net Oxidative stress, resulting from an imbalance in this system, is implicated in a wide array of pathological conditions.

The contribution of L-Acetylcarnitine to redox balance is multifaceted. It can act as an antioxidant itself, and its acetyl group can be used for the synthesis of glutathione (B108866), a major intracellular antioxidant. researchgate.net Furthermore, by supporting efficient mitochondrial function and energy production, L-Acetylcarnitine can help reduce the generation of ROS at its primary source, the mitochondrial respiratory chain. nih.gov

In conditions of oxidative stress, such as in amyotrophic lateral sclerosis (ALS), treatment with L-Acetylcarnitine has been shown to improve the redox state by reducing markers of lipid peroxidation and increasing levels of glutathione. plos.org Research in animal models of spinal cord injury has also demonstrated that L-Acetylcarnitine can ameliorate mitochondrial dysfunction and reduce oxidative stress. nih.gov

L-Acetylcarnitine as a Modulator of Neuroinflammation and its Pathophysiological Implications

Neuroinflammation, the inflammatory response within the central nervous system, is a key component of many neurodegenerative diseases. nih.govyoutube.com This process is largely mediated by microglia, the resident immune cells of the brain. youtube.comyoutube.com L-Acetylcarnitine has been shown to modulate neuroinflammatory processes, often exerting a neuroprotective effect. nih.govnih.gov

One of the key mechanisms by which L-Acetylcarnitine attenuates neuroinflammation is through the suppression of proinflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.gov In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, L-Acetylcarnitine administration was found to suppress the activation of this pathway, leading to reduced production of inflammatory mediators. nih.gov

Moreover, L-Acetylcarnitine can influence the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which have anti-inflammatory and neuroprotective properties. nih.gov Studies have shown that L-Acetylcarnitine can increase BDNF levels, which may contribute to its ability to mitigate neuroinflammatory damage. nih.govnih.gov

The table below outlines findings from a study on the effects of L-Acetylcarnitine on LPS-induced neuroinflammation in mice.

Experimental GroupKey FindingsReference
LPS-induced neuroinflammationIncreased microglial activation. nih.gov
L-Acetylcarnitine + LPSReduced microglial activation and increased BDNF concentration in the brain. nih.gov

Contributions of L-Acetylcarnitine to Brain Plasticity and Adaptive Synaptic Function

Brain plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental for learning and memory. youtube.com A key cellular mechanism underlying brain plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. khanacademy.orgyoutube.com

L-Acetylcarnitine has been shown to positively influence brain plasticity and synaptic function. nih.gov In a rat model of global ischemia, which impairs LTP and reduces dendritic spine density, pretreatment with L-Acetylcarnitine was found to restore LTP to near-control levels. nih.gov This suggests that L-Acetylcarnitine can protect and even enhance the mechanisms of synaptic plasticity under pathological conditions. nih.gov

The effects of L-Acetylcarnitine on brain plasticity are likely mediated through multiple pathways. Its ability to enhance mitochondrial energy metabolism provides the necessary ATP for synaptic transmission and plasticity-related processes. nih.gov Furthermore, its role in modulating gene expression through histone acetylation can lead to the synthesis of proteins crucial for synaptic function and structure. nih.gov L-Acetylcarnitine has also been shown to influence the PI3K/AKT/BDNF/VGF signaling pathway, which is critically involved in neuronal survival and synaptic plasticity. nih.gov

Hypotheses on L-Acetylcarnitine Deficiency in Disease Models

A growing body of evidence suggests that a deficiency in L-Acetylcarnitine may be a contributing factor in the pathophysiology of various diseases. nih.govarvojournals.orgnih.gov This deficiency can be primary, due to genetic defects in carnitine transport, or secondary to other metabolic disorders or conditions that increase the demand for or loss of carnitine. nih.govmedscape.com

Primary carnitine deficiency and related disorders of the carnitine cycle, such as carnitine-acylcarnitine translocase deficiency, are rare but severe inherited metabolic disorders. medlineplus.govcedars-sinai.orgnih.gov These conditions prevent the body from properly using fats for energy, leading to symptoms such as muscle weakness, heart problems (cardiomyopathy), and low blood sugar (hypoglycemia). medscape.commedlineplus.govcedars-sinai.org

Secondary L-Acetylcarnitine deficiency has been observed in a range of conditions, including neurodegenerative diseases like Alzheimer's disease and major depressive disorder. nih.govarvojournals.org In these cases, the reduced levels of L-Acetylcarnitine may impair mitochondrial function, exacerbate oxidative stress, and disrupt epigenetic regulation, thereby contributing to the disease process. nih.govarvojournals.org For example, patients with major depressive disorder have been found to have lower levels of acetylcarnitine. arvojournals.org Similarly, a deficit in acetylcarnitine has been linked to mitochondrial dysfunction in neovascular age-related macular degeneration. arvojournals.org

The table below summarizes the clinical features associated with carnitine-acylcarnitine translocase deficiency.

System AffectedClinical FeaturesReference
NeurologicalSeizures, encephalopathy, lethargy, hypotonia medlineplus.govnih.gov
CardiacArrhythmia, cardiomyopathy, cardiac arrest medlineplus.govnih.gov
MetabolicHypoketotic hypoglycemia, hyperammonemia medlineplus.govnih.gov
HepaticHepatomegaly, liver dysfunction medlineplus.govnih.gov
MuscularMuscle weakness medlineplus.gov

Future Directions and Emerging Research Avenues for L Acetylcarnitine Hydrochloride

Exploration of Novel Epigenetic Targets and Mechanisms

L-Acetylcarnitine (LAC) is gaining recognition as a significant epigenetic modulator, primarily through its role as a donor of acetyl groups for histone acetylation. nih.gov This process is fundamental to the regulation of gene expression. Future research is poised to uncover a wider array of epigenetic targets and refine our understanding of the underlying mechanisms.

A primary mechanism of LAC's epigenetic influence involves its ability to increase the acetylation of specific histone residues and transcription factors. pnas.org For instance, studies have demonstrated that LAC can enhance the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) at the promoter of the Grm2 gene, which codes for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). pnas.orgnih.gov This epigenetic modification leads to an upregulation of mGlu2 expression, which has been linked to antidepressant effects. pnas.orgresearchgate.net

Furthermore, LAC has been shown to acetylate the p65/RelA subunit of the NF-κB transcription factor, thereby amplifying its transcriptional activity. nih.gov This is particularly relevant as the Grm2 promoter contains NF-κB responsive elements. pnas.org The interplay between histone acetylation and transcription factor acetylation represents a key area for future investigation.

Epigenetic TargetMolecular EffectAssociated Pathologies
Histone H3 Lysine 27 (H3K27)Increased acetylation at the Grm2 promoterDepression, Neuropathic Pain
NF-κB (p65/RelA subunit)Enhanced acetylation and transcriptional activityDepression, Neuropathic Pain

Advanced Imaging Techniques for In Vivo Molecular Studies

The development of non-invasive imaging techniques is crucial for studying the in vivo effects of L-Acetylcarnitine on molecular pathways. dntb.gov.uaresearchgate.net A significant advancement in this area is the use of hyperpolarized magnetic resonance spectroscopy (MRS).

One promising technique involves the use of hyperpolarized [1-¹³C]Acetyl-l-carnitine as a probe to investigate the tricarboxylic acid (TCA) cycle activity in real-time. nih.gov This method allows for the direct, non-invasive analysis of mitochondrial function, which is central to the metabolic role of L-Acetylcarnitine. nih.gov By tracing the metabolic fate of the hyperpolarized ¹³C label, researchers can gain insights into cardiac and neural energy metabolism under various physiological and pathological conditions. nih.gov Future applications of this technology could extend to studying brain energy metabolism in neurodegenerative diseases and psychiatric disorders.

Imaging TechniqueProbeBiological Process StudiedPotential Applications
Hyperpolarized Magnetic Resonance Spectroscopy (MRS)[1-¹³C]Acetyl-l-carnitineTricarboxylic Acid (TCA) Cycle Activity, Mitochondrial Oxidative PhosphorylationCardiology, Neurology, Psychiatry

Development of Sophisticated Animal Models Reflecting Complex Pathologies

To better understand the therapeutic potential of L-Acetylcarnitine, it is essential to utilize animal models that accurately replicate the complexity of human diseases. nih.gov Researchers have already employed various models to study the effects of LAC in a range of conditions.

For instance, the Flinders Sensitive Line (FSL) rats, a genetic model of depression, and mice subjected to chronic unpredictable stress have been instrumental in demonstrating the antidepressant-like effects of LAC. pnas.orgresearchgate.net In the context of chronic pain, models of inflammatory and neuropathic pain have been used to show that LAC can produce long-lasting analgesia by upregulating mGlu2 receptors in the spinal cord. nih.gov Furthermore, aged rats have been used to investigate the effects of LAC on age-related cognitive decline and deficits in learning and memory. nih.govnih.gov

The future in this area lies in the development of more refined animal models, potentially incorporating genetic manipulations to dissect the specific pathways through which L-Acetylcarnitine exerts its effects. For example, mGlu2 knockout mice have been used to confirm the receptor's role in the antidepressant action of LAC. researchgate.net

Animal ModelPathology StudiedKey Findings with L-Acetylcarnitine
Flinders Sensitive Line (FSL) RatsGenetic DepressionRapid and long-lasting antidepressant effects
Chronic Unpredictable Stress (CUS) MiceEnvironmentally-induced DepressionRapid and long-lasting antidepressant effects
Chronic Inflammatory and Neuropathic Pain ModelsChronic PainLong-lasting analgesia via mGlu2 upregulation
Aged RatsAge-related Cognitive DeclineImprovement in learning and memory

High-Throughput Omics Integration (Genomics, Proteomics, Metabolomics)

The integration of high-throughput "omics" technologies offers a systems-level understanding of the biological effects of L-Acetylcarnitine. nih.govmdpi.com By combining genomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular changes induced by LAC.

Studies have already begun to utilize these approaches. For example, RNA microarray analysis coupled with metabolomics has been used to investigate the protective effects of L-Acetylcarnitine against mitochondrial dysfunction induced by nanoparticles. researchgate.net These studies revealed that LAC could restore the expression of genes related to mitochondrial complexes I, IV, and V. researchgate.net

Metabolomic analyses have also highlighted the role of L-Acetylcarnitine in modulating cellular energy metabolism. mdpi.com Future research will likely involve more sophisticated integration of multi-omics data to identify novel biomarkers of LAC response and to uncover previously unknown therapeutic targets. nih.govmdpi.com This integrated approach is particularly valuable for studying complex diseases where multiple molecular pathways are dysregulated. mdpi.com

Omics TechnologyApplication in L-Acetylcarnitine ResearchKey Insights
Transcriptomics (RNA Microarray)Investigating gene expression changes in response to cellular stressIdentified modulation of mitochondrial complex gene expression
MetabolomicsProfiling small molecule changes to identify rescue pathwaysElucidated the role of LAC in restoring metabolic balance

Elucidation of L-Acetylcarnitine Interaction Networks with Other Biological Pathways

L-Acetylcarnitine does not act in isolation; its effects are the result of complex interactions with multiple biological pathways. A key area of future research is the detailed mapping of these interaction networks.

The most well-established interaction is with mitochondrial energy metabolism, where it facilitates the transport of fatty acids for β-oxidation and serves as a source of acetyl-CoA for the TCA cycle. drugbank.comnih.gov Beyond this central role, LAC is known to interact with:

Glutamatergic Neurotransmission: As previously discussed, LAC epigenetically upregulates the mGlu2 receptor, thereby modulating glutamatergic signaling. pnas.orgnih.gov

Oxidative Stress Pathways: L-Acetylcarnitine has been shown to have antioxidant properties, decreasing the production of free radicals and lipid peroxidation. drugbank.com

Apoptosis: Studies suggest that LAC can limit mitochondrial-induced apoptosis by increasing the level of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov

Neurotrophic and Neuromodulatory Systems: L-Acetylcarnitine exhibits neurotrophic and neuroprotective effects, though the precise mechanisms are still being fully elucidated. drugbank.com

PTEN/Akt/mTOR Signaling Pathway: Research suggests that L-carnitine can regulate this pathway, which is crucial for cell growth, proliferation, and survival. nih.gov

Future studies will likely employ network pharmacology and systems biology approaches to build comprehensive models of these interactions, leading to a more holistic understanding of L-Acetylcarnitine's physiological effects.

Interacting PathwayNature of Interaction
Mitochondrial Energy MetabolismFacilitates fatty acid transport and provides acetyl-CoA
Glutamatergic SystemEpigenetic upregulation of mGlu2 receptors
Oxidative Stress ResponseDecreases free radical production and lipid peroxidation
ApoptosisInhibits mitochondrial-induced apoptosis via XIAP
PTEN/Akt/mTOR SignalingRegulation of cell growth and survival pathways

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vitro experiments with L-Acetylcarnitine hydrochloride?

  • Experimental Design : Use cell lines such as SKOV-3 ovarian cancer cells, where ALCAR has shown concentration-dependent inhibition of proliferation (e.g., 10–100 µM). Ensure controls account for solvent effects (e.g., DMSO) and include viability assays (MTT/WST-1) .
  • Solubility & Handling : Prepare stock solutions in DMSO (≥11 mg/mL with gentle warming). Aliquot to avoid freeze-thaw cycles; store at -20°C for ≤1 month. For working solutions, dilute in culture media to avoid cytotoxicity from residual DMSO .

Q. How should L-Acetylcarnitine hydrochloride be administered in rodent models for metabolic studies?

  • Dosing Protocol : Intraperitoneal injection at 100 mg/kg for chronic studies (e.g., 21 days in Flinders Sensitive Line rats). Monitor ketone body levels (e.g., 3-hydroxybutyric acid) and amino acid derivatives to assess metabolic shifts .
  • Formulation : Prepare injectable solutions using saline with ≤5% DMSO and Tween 80 for stability. Validate pharmacokinetics via LC-MS/MS (m/z 204.12) to confirm bioavailability .

Q. What storage and quality control practices ensure compound stability?

  • Storage : Store lyophilized powder at -20°C; reconstituted solutions in DMSO at -80°C (6-month stability). Avoid repeated thawing to prevent degradation .
  • QC Metrics : Verify purity (>98% via HPLC) and identity (SMILES: CC(=O)OC(CC(=O)O)CN+(C)C.[Cl-]) using COA and SDS documentation .

Advanced Research Questions

Q. How does L-Acetylcarnitine hydrochloride modulate mitochondrial metabolism, and what experimental models best capture this?

  • Mechanistic Insight : ALCAR facilitates acetyl-CoA transport into mitochondria, enhancing fatty acid oxidation and TCA cycle activity. Use skeletal muscle tissue from ELE-supplemented pigs or rodent models to quantify L-Acetylcarnitine abundance via LC-MS/MS .
  • Contradiction Management : While links ALCAR to increased oxidative metabolism, notes pro-inflammatory cytokine elevation. Resolve by contextualizing dosage (high vs. low) and tissue-specific effects (muscle vs. serum) .

Q. What molecular mechanisms underlie L-Acetylcarnitine's antidepressant effects?

  • Epigenetic Pathways : ALCAR upregulates mGlu2 receptors via H3K27 acetylation at the Grm2 promoter. Use ChIP-qPCR in FSL rats to validate histone modification and NF-κB-p65 acetylation .
  • Translational Models : Combine behavioral assays (e.g., forced swim test) with RNA-seq to correlate Grm2 expression with depressive phenotype reversal .

Q. How can conflicting data on ALCAR's role in inflammation be reconciled?

  • Contextual Analysis : In ovarian cancer cells, ALCAR does not affect CA-125 or NGF receptors but reduces proliferation. In contrast, serum studies show it elevates TNF/IL-6 in certain conditions. Use multi-omics (transcriptomics + metabolomics) to differentiate direct vs. indirect effects .
  • Dosage Optimization : Test anti-inflammatory outcomes at lower doses (10–50 µM) and pro-metabolic effects at higher doses (100–200 µM) .

Q. What analytical methods are recommended for quantifying L-Acetylcarnitine in biological samples?

  • LC-MS/MS Protocol : Ionize using ESI+ (m/z 204.12 for ALCAR; m/z 207.15 for deuterated internal standards). Validate with calibration curves in plasma/serum (linear range: 0.1–100 µM) .
  • Data Normalization : Normalize to tissue weight or creatinine levels. Include QC spikes (e.g., Acetyl-L-carnitine-d3) to correct for matrix effects .

Methodological Best Practices

  • Reproducibility : Adhere to NIH preclinical guidelines (e.g., ARRIVE) for animal studies. Report sample sizes, randomization, and blinding in methods .
  • Statistical Rigor : Use ANOVA for multi-group comparisons (e.g., metabolic panel data) and Bonferroni correction for post-hoc tests. Provide raw data in supplementary files .
  • Data Integration : Combine targeted metabolomics (for acyl-carnitines) with transcriptomics to map ALCAR’s impact on mitochondrial and inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.